4-Chloro-4'-methoxybutyrophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73121. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBTWDPPZFGUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193855 | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40877-19-8 | |
| Record name | 4-Chloro-1-(4-methoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40877-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-methoxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-4'-methoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Chloro-4'-methoxybutyrophenone, a key chemical intermediate. It covers its fundamental chemical and physical properties, synthesis protocols with mechanistic insights, analytical characterization, applications in pharmaceutical development, and essential safety and handling procedures.
Core Chemical Identity
This compound is a butyrophenone derivative characterized by a chlorine atom on the butyryl chain and a methoxy group on the phenyl ring.[1]
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Properties
This compound typically appears as an off-white to grey or brownish crystalline powder.[1][4] It is soluble in organic solvents and sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 212.67 g/mol | [2][3] |
| Melting Point | 32-35 °C | [1][4] |
| Boiling Point | 343.9 °C at 760 mmHg; 159-163 °C at 2 mmHg | [1][4] |
| Density | ~1.123 g/cm³ | [1] |
| Flash Point | 145.5 °C | [1] |
| XLogP3 | 2.6 | [5] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis and Mechanistic Considerations
Primary Synthetic Route: Friedel-Crafts Acylation
The most common laboratory and industrial synthesis of this compound involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1]
Reaction: Methoxybenzene + 4-Chlorobutyryl Chloride → this compound
This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is typically performed in a non-polar solvent like carbon disulfide (CS₂) at controlled temperatures.[1]
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Mechanistic Insight: The role of the aluminum chloride catalyst is paramount. It coordinates with the acyl chloride, specifically the carbonyl oxygen and the chlorine atom, forming a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, leading to the substitution primarily at the para position due to less steric hindrance, which results in the desired 4'-methoxy product.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, several analytical techniques are employed.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. A strong peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ketone, conjugated to the aromatic ring. Peaks in the 1600-1450 cm⁻¹ region indicate C=C stretching within the aromatic ring. The C-O stretching of the methoxy group will appear around 1250 cm⁻¹ and 1030 cm⁻¹, and the C-Cl stretch will be observed in the fingerprint region, typically around 750-650 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will display distinct signals: a singlet for the methoxy protons (-OCH₃) at approximately 3.8 ppm, aromatic protons as two doublets in the 6.9-8.0 ppm range, and three multiplets for the aliphatic protons of the butyryl chain.
-
¹³C NMR : The spectrum will show a signal for the carbonyl carbon around 198 ppm, signals for the aromatic carbons (with the carbon attached to the methoxy group being highly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the three aliphatic carbons.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.[1] Its bifunctional nature—a reactive ketone and an alkyl chloride—allows for a variety of subsequent chemical transformations.
The chloro and methoxy groups are common substituents in drug molecules, influencing properties like binding affinity, metabolic stability, and bioavailability.[6][7] While specific pathways are proprietary, compounds with a similar butyrophenone core, such as 4-chloro-4'-fluorobutyrophenone, are known intermediates in the synthesis of antipsychotic drugs like Haloperidol.[8][9] This suggests that this compound is a valuable precursor for creating libraries of compounds for lead discovery and optimization in medicinal chemistry.[10]
Safety, Handling, and Toxicology
Hazard Identification: This chemical is classified as a hazardous substance.
-
GHS Hazard Statements :
Precautionary Measures and First Aid: Due to its hazardous nature, strict safety protocols must be followed.
Detailed Handling Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11][13]
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1][12]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][12]
-
-
Handling Procedures : Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][11]
-
If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][11]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][11]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[11]
-
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 40877-19-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. drughunter.com [drughunter.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
Synthesis pathway for 4-Chloro-4'-methoxybutyrophenone from methoxybenzene
An In-Depth Technical Guide to the Synthesis of 4-Chloro-4'-methoxybutyrophenone from Methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] The primary focus is on the well-established and efficient Friedel-Crafts acylation pathway, starting from methoxybenzene (anisole). This document delves into the reaction mechanism, provides a detailed step-by-step experimental protocol, discusses process optimization, and outlines critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.
The Core Reaction: Friedel-Crafts Acylation of Methoxybenzene
The synthesis of this compound from methoxybenzene is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for attaching acyl groups to aromatic rings.
Mechanism and Rationale
The reaction proceeds in several distinct mechanistic steps, each driven by fundamental principles of organic chemistry.
-
Generation of the Electrophile : The reaction is initiated by the activation of the acylating agent, 4-chlorobutyryl chloride, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion. This acylium ion is the potent electrophile that will be attacked by the aromatic ring.
-
Electrophilic Attack : Methoxybenzene (anisole) serves as the nucleophile. The methoxy (-OCH₃) group is a powerful activating group; it donates electron density into the benzene ring through resonance, making the ring significantly more nucleophilic than benzene itself.[3] This increased electron density facilitates the attack on the acylium ion. The methoxy group is also an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself.[4][5]
-
Formation of the Sigma Complex : The nucleophilic attack by the aromatic π-system on the acylium ion breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity : A weak base (such as the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[3] The catalyst, AlCl₃, is regenerated in this step, although in practice it forms a stable complex with the ketone product, necessitating a stoichiometric amount.
Due to steric hindrance from the methoxy group, the acylation reaction predominantly occurs at the para position, leading to this compound as the major product over the ortho isomer.[4][5]
Mechanistic Pathway Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methoxybenzene (Anisole) | 100-66-3 | C₇H₈O | 108.14 |
| 4-Chlorobutyryl chloride | 4635-59-0 | C₄H₆Cl₂O | 141.00 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (HCl), 5% aq. | 7647-01-0 | HCl | 36.46 |
| Sodium Hydroxide (NaOH), 5% aq. | 1310-73-2 | NaOH | 40.00 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ice | - | H₂O | 18.02 |
Experimental Procedure
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap), add anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Solvent Addition : Add 60 mL of dry dichloromethane (DCM) to the flask. Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition : Slowly add 4-chlorobutyryl chloride (14.1 g, 0.10 mol) to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C.
-
Anisole Addition : In the dropping funnel, prepare a solution of methoxybenzene (10.8 g, 0.10 mol) in 30 mL of dry DCM. Add this solution dropwise to the reaction mixture over approximately 30-45 minutes. The reaction is exothermic, and careful control of the addition rate is crucial to maintain the temperature between 0-5 °C.[6]
-
Reaction Progression : After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated hydrochloric acid.[6] This step is highly exothermic and should be performed in a well-ventilated fume hood. Stir the mixture until the ice has melted and the layers have separated.
-
Work-up & Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).[3]
-
Washing : Combine all organic layers and wash sequentially with 50 mL of 5% aq. HCl, 50 mL of 5% aq. NaOH, and finally with 50 mL of deionized water.[3]
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product, an off-white or brownish solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield pure this compound.[1][7]
Process Parameters and Data
The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions. The table below summarizes the critical parameters for this synthesis.
| Parameter | Value/Condition | Rationale & Causality |
| Molar Ratio (Anisole:Acyl Chloride:AlCl₃) | 1 : 1 : 1.1 | A slight excess of the Lewis acid catalyst (AlCl₃) is used to ensure complete activation of the acyl chloride and to account for any deactivation by atmospheric moisture.[8] |
| Temperature | 0-5 °C (addition), then Room Temperature | The initial low temperature is critical to control the exothermic reaction between AlCl₃ and the acyl chloride, preventing side reactions and solvent boiling.[6] Warming to RT ensures the reaction goes to completion. |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | DCM is a common, inert solvent for Friedel-Crafts reactions. CS₂ can also be used and sometimes offers different selectivity.[1][3] |
| Reaction Time | ~2-3 hours | Sufficient time is required for the reaction to proceed to completion after the addition of reagents. Monitoring by TLC is recommended for optimization.[1] |
| Expected Yield | 55-65% | Yields can vary based on the purity of reagents and strict control of reaction conditions. One reported yield is approximately 56.4%.[1] |
Safety and Handling
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Aluminum Chloride (AlCl₃) : Highly corrosive and hygroscopic. It reacts violently and exothermically with water, releasing toxic HCl gas. Handle only in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Chlorobutyryl Chloride : A corrosive lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled. All manipulations must be conducted in a certified chemical fume hood.
-
Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching : The quenching of the reaction mixture with ice/water is extremely exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
The final product, this compound, may cause skin and eye irritation and respiratory irritation.[9]
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of methoxybenzene is a robust and well-understood chemical transformation. Success hinges on the use of anhydrous reagents, strict temperature control during the initial exothermic phase, and a careful work-up procedure to isolate the product. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 4-Chloro-4'-methoxybutyrophenone
An In-depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone
Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound this compound. We will delve into its fundamental chemical identity, synthesis, analytical characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the compound's behavior.
Core Chemical Identity
This compound is an aromatic ketone that serves as a valuable intermediate in various organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a butyrophenone core with two key functional groups: a chloro group at the terminal end of the butyl chain and a methoxy group on the phenyl ring.
-
IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one[2]
-
Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, 4'-Methoxy-4-chlorobutyrophenone[3][4]
-
CAS Number: 40877-19-8[2]
-
Molecular Formula: C₁₁H₁₃ClO₂[5]
-
Molecular Weight: 212.67 g/mol [5]
Chemical Structure
The molecule consists of a 4-methoxyphenyl group attached to a carbonyl carbon, which is part of a four-carbon chain (butan-1-one). A chlorine atom is substituted at the C4 position of this chain.
Caption: 2D Structure of 4-chloro-1-(4-methoxyphenyl)butan-1-one.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its handling, storage, and application. This compound is typically an off-white to brownish crystalline powder.[1][4]
| Property | Value | Source |
| Appearance | Off-white to grey or brownish crystalline powder | [1][4] |
| Melting Point | 32-35 °C | [1][6] |
| Boiling Point | 343.9 °C at 760 mmHg | [1] |
| Density | 1.123 g/cm³ | [1] |
| Flash Point | 145.5 °C | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |
Synthesis: Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Reactant Choice: Anisole is used because its methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. This electronic donation increases the nucleophilicity of the aromatic ring, facilitating the attack on the electrophile. The para product is sterically favored over the ortho product, leading to higher yields of the desired isomer.
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the chlorine atom of the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring.[7][8] More than a stoichiometric amount of AlCl₃ is often required because it can complex with the carbonyl oxygen of the product and the methoxy group of anisole.[8]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.[1][9]
-
Temperature Control: The reaction is highly exothermic.[10] It is typically initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent unwanted side reactions or degradation.[10]
General Synthesis Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add 4-chlorobutyryl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the stirred anisole solution over 15-20 minutes.
-
Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color to a deep orange or red.[10]
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the catalyst.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization
Structural confirmation of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct compound has been obtained.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.9 ppm and ~7.9 ppm. - Methoxy group: Singlet at ~3.8 ppm (3H). - Methylene group adjacent to carbonyl: Triplet at ~3.2 ppm (2H). - Methylene group adjacent to chlorine: Triplet at ~3.7 ppm (2H). - Central methylene group: Quintet/Multiplet at ~2.2 ppm (2H). |
| ¹³C NMR | - Carbonyl carbon (~198 ppm). - Aromatic carbons (6 signals, including the ipso-carbon attached to the methoxy group at ~163 ppm). - Methoxy carbon (~55 ppm). - Methylene carbons (~45 ppm for C-Cl, ~35 ppm for C-C=O, ~28 ppm for central CH₂). |
| FTIR (cm⁻¹) | - Strong C=O stretch (aromatic ketone) at ~1670-1685 cm⁻¹. - C-O-C stretch (aryl ether) at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). - C-H stretches (aromatic and aliphatic) at ~2850-3100 cm⁻¹. - C-Cl stretch at ~600-800 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion Peak (M⁺) at m/z = 212 and an M+2 peak at m/z = 214 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Major fragment at m/z = 135 (methoxyphenyl-carbonyl cation). |
Applications in Synthesis
This compound is not typically an end-product but a versatile intermediate.[1] The presence of the ketone and the alkyl chloride allows for a wide range of subsequent chemical modifications.
-
Pharmaceutical Synthesis: It is a key building block for various active pharmaceutical ingredients (APIs). The butyrophenone scaffold is found in several classes of drugs. Its structural analogs, like 4-Chloro-4'-fluorobutyrophenone, are intermediates in the synthesis of antipsychotic medications.[11]
-
Cyclization Reactions: The terminal chloro group is a good leaving group, making the compound suitable for intramolecular or intermolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize tetralone or pyridazine derivatives.[1]
-
Chain Extension: The ketone can be subjected to reactions like Wittig or Grignard reactions, while the chloro group can be displaced by various nucleophiles to extend the carbon chain or introduce new functional groups.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | CAS: 40877-19-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-4'-methoxybutyrophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, reactivity, and synthesis. Emphasizing scientific integrity, this guide presents validated protocols for its analytical characterization, ensuring researchers and drug development professionals can confidently assess its quality and purity. Furthermore, it outlines critical safety and handling procedures to ensure its proper management in a laboratory setting. The synthesis of its role as a versatile building block is supported by an exploration of its functional group reactivity, providing a foundational understanding for its application in complex organic synthesis.
Chemical Identity and Structure
This compound is an aromatic ketone featuring a butyrophenone core structure. Its utility as a synthetic intermediate stems from the presence of three distinct functional regions: an activated aromatic ring, a carbonyl group, and a reactive primary alkyl chloride.
1.1. Nomenclature and Identifiers
-
Common Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, γ-Chloro-4-methoxybutyrophenone[1]
-
EC Number: 255-125-5[2]
1.2. Molecular and Structural Formulae
Physicochemical Properties
The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white, grey or brownish crystalline powder | [1] |
| Odor | Faint | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 343.9 °C at 760 mmHg | [1] |
| Density | 1.123 g/cm³ | [1] |
| Flash Point | 145.5 °C | [1] |
| Vapor Pressure | 6.82 x 10⁻⁵ mmHg at 25°C | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |
The low melting point indicates that the compound can be handled as a low-melting solid or a liquid just above room temperature. Its limited aqueous solubility necessitates the use of organic solvents for most synthetic applications.
Chemical Properties and Reactivity
The synthetic versatility of this compound is derived from the specific reactivity of its functional groups.
3.1. Synthesis Pathway: Friedel-Crafts Acylation
The primary industrial synthesis of this compound is a classic Friedel-Crafts acylation reaction.[1]
-
Reactants: Methoxybenzene (anisole) and 4-chlorobutyryl chloride.
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).
-
Mechanism: The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the acyl chloride, which generates a highly electrophilic acylium ion. The electron-rich methoxybenzene then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho, para-directing activator; due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed. A final deprotonation step re-establishes aromaticity. This regioselectivity is a key principle ensuring a high yield of the desired isomer.[1]
3.2. Reactivity Profile
-
Alkyl Chloride: The terminal primary chloride is the most synthetically exploited site. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the facile extension of the side chain and the construction of more complex molecules. This reactivity is central to its role as an intermediate in pharmaceutical synthesis.[1]
-
Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in reactions such as reductive amination or the Wittig reaction to further modify the core structure.
-
Aromatic Ring: The methoxy-activated phenyl ring is susceptible to further electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles primarily to the positions ortho to the methoxy group.
Protocol for Quality Control and Characterization
To ensure the reliability of experimental outcomes, rigorous verification of the identity and purity of starting materials is paramount. The following workflow provides a self-validating system for the characterization of this compound.
Caption: Logical workflow for the quality control and characterization of this compound.
4.1. Spectroscopic Identification
Protocol 1: ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton.
-
Methodology:
-
Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Chemical Shifts (δ) and Splitting Patterns:
-
~7.95 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group.
-
~6.95 ppm (d, 2H): Two aromatic protons meta to the carbonyl group.
-
~3.85 ppm (s, 3H): Three protons of the methoxy group.
-
~3.65 ppm (t, 2H): Two protons of the CH₂ group adjacent to the chlorine atom.
-
~3.10 ppm (t, 2H): Two protons of the CH₂ group adjacent to the carbonyl group.
-
~2.20 ppm (quintet, 2H): Two protons of the central CH₂ group.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
Methodology:
-
Place a small amount of the crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
~1680 cm⁻¹: Strong C=O (aryl ketone) stretch.
-
~1600, ~1510 cm⁻¹: C=C (aromatic ring) stretches.
-
~1260 cm⁻¹: C-O (aryl ether) stretch.
-
~750-650 cm⁻¹: C-Cl (alkyl halide) stretch.
-
Protocol 3: Mass Spectrometry (MS)
-
Rationale: MS is used to confirm the molecular weight of the compound and to verify the presence of chlorine through its characteristic isotopic pattern.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Observations:
-
Molecular Ion Peak [M+H]⁺: at m/z 213.07.
-
Isotopic Pattern: A characteristic peak at m/z 215.07 ([M+2+H]⁺) with an intensity approximately one-third of the m/z 213 peak, confirming the presence of a single chlorine atom.
-
Safety, Handling, and Storage
Proper handling and storage are essential due to the hazardous nature of this compound.[1]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
5.1. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or chemical goggles.
-
Wear a lab coat.
-
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.
5.2. Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined physicochemical and reactivity profile. Its synthesis via Friedel-Crafts acylation is efficient, and its structure contains multiple reactive sites that can be selectively targeted for further synthetic transformations. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and identity of the material, while the safety guidelines promote its responsible use in research and development. A thorough understanding of these properties is fundamental for any scientist utilizing this compound in the synthesis of novel pharmaceuticals, agrochemicals, and other complex organic molecules.
References
A Comprehensive Technical Guide to the Solubility Profile of 4-Chloro-4'-methoxybutyrophenone in Organic Solvents
Foreword: Unlocking the Potential of a Key Synthetic Intermediate
In the landscape of pharmaceutical and fine chemical synthesis, the precise understanding of a compound's physicochemical properties is paramount to its effective application. 4-Chloro-4'-methoxybutyrophenone, a butyrophenone derivative, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the realm of antipsychotic medications. Its strategic importance is underscored by its role as a precursor in the synthesis of drugs like Haloperidol.[1][2][3][4] The efficiency of synthetic routes and the purity of the final product are intrinsically linked to the solubility of such intermediates in the solvents used for reaction, purification, and formulation.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a holistic understanding of the solubility profile of this compound. By elucidating the interplay between its molecular structure and solvent properties, this guide aims to empower scientists to make informed decisions in their experimental designs, ultimately accelerating the pace of research and development.
Physicochemical Properties of this compound: A Foundation for Solubility
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent systems.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃ClO₂ | [5] |
| Molecular Weight | 212.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 32-35 °C | |
| ACD/LogP | 2.71 | |
| Polar Surface Area | 26.3 Ų |
The molecule possesses a moderate lipophilicity, as indicated by its LogP value, suggesting a preference for organic solvents over water. The presence of a polar ketone and a methoxy group introduces the capacity for dipole-dipole interactions and hydrogen bonding with protic solvents.
Predicted Solubility Profile in Common Organic Solvents
Qualitative Solubility: General assessments indicate that this compound is soluble in organic solvents but sparingly soluble in water.
Predicted Quantitative Solubility: The following table provides an estimated solubility profile based on the behavior of analogous compounds such as butyrophenone and 4-methoxyphenylacetone.[6][7][8] It is anticipated that this compound will exhibit good solubility in a range of polar aprotic and non-polar organic solvents.
| Solvent | Solvent Polarity (Index) | Predicted Solubility at 25°C ( g/100 mL) | Rationale |
| Methanol | 5.1 | > 20 | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl and methoxy groups of the solute. |
| Ethanol | 4.3 | > 20 | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate high solubility. |
| Acetone | 5.1 | > 25 | As a polar aprotic solvent, acetone can engage in strong dipole-dipole interactions with the ketone moiety. |
| Ethyl Acetate | 4.4 | > 15 | The ester functionality and moderate polarity of ethyl acetate make it a good solvent for this compound. |
| Dichloromethane | 3.1 | > 20 | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | 4.1 | > 25 | The polarity and ability to form weak hydrogen bonds make it an excellent solvent for this class of compounds. |
| Toluene | 2.4 | 5 - 15 | The aromatic nature of toluene will have some affinity for the phenyl ring of the solute, but its low polarity may limit high solubility. |
| Hexane | 0.1 | < 1 | As a non-polar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |
| Water | 10.2 | < 0.1 | The significant non-polar hydrocarbon backbone and the chloro-substituent outweigh the polarity of the ketone and methoxy groups, leading to poor aqueous solubility. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a robust experimental methodology is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10]
Principle
This method relies on achieving a state of equilibrium where the rate of dissolution of a solid solute into a solvent is equal to the rate of its precipitation from the solution. At this point, the solution is saturated, and its concentration represents the thermodynamic solubility of the compound at that specific temperature.
Experimental Workflow Diagram
Caption: Workflow for the determination of thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., at 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).
-
Report the solubility value along with the experimental temperature.
-
Factors Influencing the Solubility of this compound
The solubility of a compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent.
Molecular Structure-Solubility Relationship
Caption: Key factors influencing the solubility of this compound.
-
"Like Dissolves Like" : The core principle governing solubility is that solutes tend to dissolve in solvents with similar polarity. The butyrophenone backbone provides significant non-polar character, while the ketone and methoxy groups introduce polarity.
-
Hydrogen Bonding : The oxygen atoms of the ketone and methoxy groups can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols (methanol, ethanol) are expected to be excellent solvents.
-
Dipole-Dipole Interactions : The polar carbonyl group creates a significant dipole moment, leading to strong interactions with other polar molecules. This explains the high solubility in polar aprotic solvents like acetone.
-
Van der Waals Forces : The non-polar phenyl ring and the butyl chain contribute to London dispersion forces, which are the primary interactions with non-polar solvents like toluene and hexane.
Practical Implications for Researchers and Drug Developers
A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise; it has direct and significant practical implications:
-
Reaction Solvent Selection : Choosing a solvent in which the starting materials are highly soluble can enhance reaction rates and yields.
-
Purification Strategy : Solubility data is critical for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization.
-
Formulation Development : In the context of API synthesis, understanding the solubility of intermediates can inform strategies to control particle size and morphology of the final product.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a predictive solubility profile, a robust experimental protocol for its determination, and a detailed analysis of the underlying principles. By leveraging this information, researchers and drug development professionals can optimize synthetic processes, streamline purification, and ultimately accelerate the development of new therapeutics.
References
- 1. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. CAS 122-84-9: 4-Methoxyphenylacetone | CymitQuimica [cymitquimica.com]
- 7. 122-84-9 CAS | 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D [lobachemie.com]
- 8. Buy 4-METHOXY PHENYL ACETONE, Affordable Price, Chemical Intermediate [forecastchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Unlocking the Therapeutic Potential of Butyrophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the diverse pharmacological activities of butyrophenone derivatives, a significant class of synthetic compounds. From their foundational role in psychiatry to emerging applications in oncology and neurology, we will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower your research and development endeavors.
The Butyrophenone Core: A Scaffold for Diverse Pharmacological Activity
The butyrophenone structure, characterized by a phenyl ring and a butyl chain flanking a ketone, is the foundation for a multitude of pharmacologically active molecules.[1] This versatile scaffold has given rise to a class of drugs with a wide range of therapeutic applications, most notably in the treatment of psychiatric disorders.[1][2]
The pioneering discovery of butyrophenones in the late 1950s marked a significant advancement in antipsychotic medication, offering an alternative to the then-dominant phenothiazines.[3] Haloperidol, a quintessential butyrophenone derivative, emerged as a widely used antipsychotic and set the stage for the development of numerous other derivatives.[1][4]
Antipsychotic Activity: The Cornerstone of Butyrophenone Pharmacology
The hallmark of many butyrophenone derivatives is their potent antipsychotic activity, primarily attributed to their antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5][6][7] This blockade helps to mitigate the positive symptoms of psychosis, such as hallucinations and delusions.[5][6]
Mechanism of Action: Beyond Dopamine D2 Receptor Blockade
While D2 receptor antagonism is the primary mechanism, the pharmacological profile of butyrophenone derivatives is often more complex. Many of these compounds also interact with other neurotransmitter systems, including serotonin (5-HT), histamine, and adrenergic receptors.[5][8][9] This multi-receptor activity contributes to their overall therapeutic effects and side-effect profiles.[5][10]
For instance, the interaction with 5-HT2A receptors is believed to contribute to efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects (EPS), which are common with typical antipsychotics.[8][10]
The following diagram illustrates the primary signaling pathway affected by antipsychotic butyrophenones:
Caption: Antipsychotic butyrophenones block dopamine D2 receptors.
Key Butyrophenone Antipsychotics
Several butyrophenone derivatives have been successfully developed and marketed as antipsychotic medications.
| Drug Name | Primary Receptor Targets | Key Clinical Applications |
| Haloperidol | High affinity for D2 receptors.[8] | Schizophrenia, Tourette syndrome, acute psychosis.[8][11] |
| Droperidol | Potent D2 receptor antagonist.[12][13] | Sedation, antiemetic.[14][15] |
| Benperidol | Potent D2 receptor antagonist.[16] | Treatment of schizophrenia and other psychoses.[16] |
| Bromperidol | Primarily a D2 receptor antagonist.[17] | Management of schizophrenia.[17] |
| Lumateperone | Atypical antipsychotic with a complex receptor binding profile.[1] | Schizophrenia, bipolar depression.[1] |
Antiemetic Effects: A Valuable Adjunctive Therapy
Certain butyrophenone derivatives, notably droperidol, exhibit potent antiemetic properties.[12][15] This effect is also mediated through the blockade of D2 receptors, but in the chemoreceptor trigger zone (CTZ) of the brainstem.[18]
Droperidol is effective in preventing and treating postoperative nausea and vomiting (PONV).[15] It is also used for nausea and vomiting associated with chemotherapy.[18]
Emerging Pharmacological Activities: Expanding the Therapeutic Horizon
Research into butyrophenone derivatives has revealed potential therapeutic applications beyond their established roles in psychiatry and antiemesis.
Anticancer Potential
Recent studies have explored the anticancer activities of novel butyrophenone derivatives. Some compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.[19][20] The proposed mechanisms of action are diverse and include the induction of apoptosis and inhibition of tubulin polymerization.[21][22] While still in the early stages of investigation, these findings suggest a promising new avenue for cancer therapy.
Neuroprotective Properties
There is growing interest in the potential of butyrophenone derivatives and other phytochemicals in the management of neurodegenerative diseases.[23][24] Some studies suggest that certain derivatives may exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[25][26] The ability of these compounds to modulate neurotrophins, which are crucial for neuronal survival and regeneration, is an area of active investigation.[23][24]
Experimental Protocols for Pharmacological Evaluation
The following are standardized protocols for assessing the key pharmacological activities of butyrophenone derivatives.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a butyrophenone derivative to specific neurotransmitter receptors (e.g., D2, 5-HT2A).
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the target receptor from cultured cells or animal brain tissue.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) to determine the binding affinity.
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Assessment of Antipsychotic Activity (Apomorphine-Induced Stereotypy in Rodents)
Objective: To evaluate the in vivo antipsychotic potential of a butyrophenone derivative by assessing its ability to block dopamine agonist-induced stereotyped behaviors.
Methodology:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the testing environment.
-
Drug Administration: Administer the test butyrophenone derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine, a dopamine agonist, to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals for a set duration using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the test compound-treated group and the control group to determine the efficacy of the compound in blocking dopamine-mediated behaviors.
Conclusion and Future Directions
Butyrophenone derivatives have a rich history as effective antipsychotic and antiemetic agents. Their well-established mechanism of action, centered on dopamine D2 receptor antagonism, has provided relief for countless individuals. The ongoing exploration of their potential in oncology and neuroprotection highlights the remarkable versatility of the butyrophenone scaffold. As research continues to uncover novel derivatives and elucidate their complex pharmacological profiles, this class of compounds is poised to make even greater contributions to medicine.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. merriam-webster.com [merriam-webster.com]
- 3. Butyrophenone | drug | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Droperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Droperidol [texacep.org]
- 14. Droperidol: Package Insert / Prescribing Information [drugs.com]
- 15. Droperidol - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Benperidol? [synapse.patsnap.com]
- 17. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 18. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. New alkylating agents: butyrophenone derivatives PMID: 3752962 | MCE [medchemexpress.cn]
- 20. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neuroscirn.org [neuroscirn.org]
- 25. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Health and Safety of 4-Chloro-4'-methoxybutyrophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist
Section 1: Introduction and Hazard Summary
4-Chloro-4'-methoxybutyrophenone (CAS No: 40877-19-8) is a butyrophenone derivative utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring a chlorinated alkyl chain and a methoxy-substituted phenyl ring, provides a versatile scaffold for drug development. However, the functional groups that make it valuable also impart specific health and safety hazards that must be rigorously managed in a laboratory setting.
This guide provides a comprehensive overview of the health and safety profile of this compound, grounded in established safety data. Its primary hazards are categorized under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The compound is typically a white to off-white crystalline powder with a low melting point, meaning it may be handled as either a solid or a liquid depending on ambient conditions.
The causality behind these hazards stems from the reactivity of the molecule. The electrophilic nature of the carbonyl group and the potential for the terminal chlorine to act as a leaving group can lead to interactions with biological macromolecules, resulting in irritation upon contact. Understanding these properties is the first step in developing a robust safety protocol.
Key Physicochemical and Hazard Data
| Property | Value | Source |
| CAS Number | 40877-19-8 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |
| Molecular Weight | 212.67 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 32-35 °C | |
| Boiling Point | 343.9 °C at 760 mmHg | |
| Flash Point | 145.5 °C | |
| Density | 1.123 g/cm³ | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents |
Section 2: GHS Hazard Classification and Risk Assessment
A thorough risk assessment is non-negotiable before commencing any work with this compound. The process begins with a clear understanding of its formal hazard classifications.
GHS Hazard Classification Table
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Data sourced from ECHA C&L Inventory notifications.[1][3]
Expert Insight: The H335 classification is particularly critical. As a fine powder, the compound can be easily aerosolized during weighing or transfer. Inhalation of airborne particles can lead to irritation of the nasal passages and throat. This underscores the necessity of performing such manipulations within a certified chemical fume hood or a ventilated balance enclosure.
Risk Assessment Workflow
The following workflow provides a self-validating system for mitigating risks associated with this compound. Each step logically informs the next, ensuring that controls are appropriate to the identified hazards.
Caption: Risk Assessment and Control Workflow.
Section 3: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. For this compound, engineering controls are paramount.
-
Primary Engineering Control: Chemical Fume Hood. All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood. This is the most effective way to prevent respiratory exposure (mitigating the H335 hazard) and contain any accidental spills.
-
Secondary Engineering Control: Ventilated Balance Enclosure. For high-precision weighing of the solid, a ventilated balance enclosure provides containment while minimizing air currents that could affect the measurement.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical is required. The SOP must include specific steps for weighing, transfer, reaction setup, and emergency procedures.
-
Designated Areas: Clearly mark laboratory areas where this chemical is stored and used.
-
Training: All personnel must be trained on the specific hazards of this compound and the contents of the SOP before beginning work. This training must be documented.
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final line of defense and must be used in conjunction with the engineering controls described above.
Recommended PPE for Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing/Transfer | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if inside fume hood |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if inside fume hood |
| Reaction Workup | Chemical safety goggles and/or face shield | Nitrile gloves | Lab coat | Not required if inside fume hood |
Protocol 1: PPE Donning and Doffing
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles.
-
Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a peel-off technique to avoid touching the outer surface.
-
Remove the lab coat by rolling it inside-out and away from the body.
-
Remove safety goggles.
-
Perform thorough hand hygiene with soap and water.
-
Section 5: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for preventing exposures and maintaining chemical integrity.
Protocol 2: Safe Handling of Solid this compound
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the chemical fume hood before retrieving the chemical container.
-
Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid onto weigh paper or into a tared container.
-
Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
Storage Requirements
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area.[5][6] The storage area should be locked or otherwise secured.[5]
-
Incompatibilities: Store away from strong oxidizing agents to prevent potentially hazardous reactions.[4][7]
Section 6: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).
Protocol 3: First Aid for Exposures
-
Inhalation: Immediately move the affected person to fresh air.[5][8][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8][9] Seek medical attention if skin irritation develops or persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[5]
Chemical Spill Response Workflow
This decision tree outlines the appropriate response to a spill, emphasizing safety and containment.
Caption: Decision Workflow for Chemical Spill Response.
Section 7: Fire Safety and Waste Disposal
-
Fire Safety:
-
This compound has a high flash point and is not considered highly flammable.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][8]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][8]
-
Firefighter Precautions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6][8]
-
-
Waste Disposal:
-
All waste material containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[5]
-
Collect waste in clearly labeled, sealed containers.
-
Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4][5] Do not dispose of down the drain.[10]
-
References
- 1. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Laboratory Scale Synthesis of 4-Chloro-4'-methoxybutyrophenone: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 4-Chloro-4'-methoxybutyrophenone. This compound serves as a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, a cornerstone reaction in organic chemistry for the formation of aryl ketones. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and characterization data. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights for the successful synthesis and purification of this important chemical building block.
Introduction
This compound, with the chemical formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol , is a valuable intermediate in organic synthesis.[1][2] Its butyrophenone scaffold is a common structural motif in a variety of biologically active molecules. The presence of a chloroalkane chain and a methoxy-substituted aromatic ring provides two distinct points for further chemical modification, making it a versatile precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a classic and efficient method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[4] The electron-donating methoxy group on the anisole ring activates the aromatic system and directs the incoming acyl group predominantly to the para position, leading to the desired product with high regioselectivity.[5]
This application note will provide a detailed, field-proven protocol for this synthesis, covering all aspects from reagent handling and reaction setup to product isolation, purification, and characterization.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 4-chlorobutyryl chloride. This polarization of the carbon-chlorine bond facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the electrophilic acylium ion. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Steric hindrance at the ortho positions favors the formation of the para-substituted product.[5]
-
Rearomatization: The resulting arenium ion intermediate is deprotonated, typically by the AlCl₄⁻ complex, to restore the aromaticity of the ring and yield the final product, this compound.[6]
Caption: Friedel-Crafts acylation of anisole.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| Anisole | C₇H₈O | 108.14 | 100-66-3 | ≥99% | Sigma-Aldrich |
| 4-Chlorobutyryl chloride | C₄H₄Cl₂O | 140.98 | 4635-59-0 | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 75-15-0 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated Solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel (100 mL)
-
Magnetic stirrer with a stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water. 4-Chlorobutyryl chloride is corrosive, a lachrymator, and harmful if swallowed or inhaled.[3][5]
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 100 mL addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
-
To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Add 50 mL of anhydrous carbon disulfide (CS₂) to the flask. Stir the suspension.[7]
-
-
Addition of Reactants:
-
In the addition funnel, prepare a solution of anisole (10.8 g, 0.1 mol) and 4-chlorobutyryl chloride (14.1 g, 0.1 mol) in 30 mL of anhydrous carbon disulfide.
-
Cool the reaction flask containing the aluminum chloride suspension to 0-5 °C using an ice bath.
-
Add the solution from the addition funnel dropwise to the stirred suspension over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature (approximately 20 °C) for 2 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid in a 500 mL beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane (DCM).
-
Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product, a brownish oil or solid, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Experimental workflow for synthesis.
Results and Discussion
Expected Yield and Physical Properties
-
Theoretical Yield: 21.27 g (based on 0.1 mol of anisole)
-
Expected Actual Yield: A yield of approximately 56.4% has been reported for this reaction.[7] Therefore, an expected yield would be around 12 g.
-
Appearance: Off-white to grey or brownish crystalline powder.[7]
-
Melting Point: 32-35 °C.[7]
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the three methylene groups of the butyrophenone chain. The aromatic protons will appear as two doublets in the downfield region. The methoxy protons will be a singlet at around 3.8 ppm. The methylene groups will appear as triplets, with the one adjacent to the carbonyl group being the most deshielded.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show signals for all 11 carbon atoms. The carbonyl carbon will be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[2]
Conclusion
The Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride provides a reliable and straightforward method for the laboratory-scale synthesis of this compound. Adherence to the detailed protocol, particularly the anhydrous conditions and controlled addition of reagents, is crucial for achieving a good yield and high purity of the product. The successful synthesis and characterization of this versatile intermediate pave the way for its application in the development of novel pharmaceutical compounds.
References
Application Notes & Protocols: 4-Chloro-4'-methoxybutyrophenone as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-4'-methoxybutyrophenone (CAS No. 40877-19-8) as a key intermediate in pharmaceutical synthesis. We will explore its chemical properties, outline a standard synthesis protocol, and present a practical application in the construction of complex molecular architectures relevant to active pharmaceutical ingredients (APIs). The protocols are designed to be self-validating, with explanations of the underlying chemical principles and integrated quality control checkpoints.
Introduction to this compound
This compound is a bifunctional organic compound that serves as a highly valuable building block in medicinal chemistry.[1] Its structure is characterized by two key reactive sites: a terminal primary alkyl chloride and an aromatic ketone. This dual functionality allows for sequential, orthogonal reactions, making it an ideal starting point for introducing diverse functionalities and building molecular complexity.
-
The γ-chloroalkyl chain acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This is the primary route for introducing amine, ether, or thioether linkages, which are prevalent in many API scaffolds.
-
The p-methoxy-substituted benzoyl group provides a stable aromatic core. The ketone moiety can be further functionalized through reduction to an alcohol or by serving as a handle for other transformations. The electron-donating methoxy group influences the reactivity of the aromatic ring.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is critical for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40877-19-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3][4] |
| Molecular Weight | 212.67 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 343.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | [1] |
| IUPAC Name | 4-chloro-1-(4-methoxyphenyl)butan-1-one | [3] |
| Synonyms | 3-Chloropropyl 4-methoxyphenyl ketone, γ-Chloro-p-methoxybutyrophenone | [1][2] |
Safety & Handling
This compound is classified as an irritant and requires careful handling to ensure laboratory safety.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
Avoid breathing dust or vapors.[1]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[1][6]
-
Synthesis Protocol: Friedel-Crafts Acylation
The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.
Causality Behind Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of anisole.[1]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used because it does not react with the Lewis acid catalyst.[1]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of reactants is crucial to prevent side reactions, such as polysubstitution or polymerization.
Step-by-Step Protocol:
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane (DCM). Cool the slurry to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 eq.) dropwise to the AlCl₃ slurry while maintaining the temperature below 5 °C. Stir for 15 minutes.
-
Anisole Addition: Add anisole (1.0 eq.), dissolved in a small amount of dry DCM, dropwise via the dropping funnel over 1-2 hours. A deep red color will develop. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anisole spot has been consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Application Protocol: Synthesis of a Tertiary Amine Precursor
This section details a representative protocol demonstrating the use of this compound to synthesize a more complex molecule, a common step in the development of many CNS-active or cardiovascular drugs. We will perform a nucleophilic substitution with morpholine.
Causality Behind Experimental Choices:
-
Nucleophile: Morpholine is a common secondary amine used in pharmaceutical synthesis to introduce a heterocyclic moiety.
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive and moderately strong inorganic base used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants but does not participate in the reaction. Its boiling point allows for heating to accelerate the reaction rate.
-
Catalyst (Optional): A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
Step-by-Step Protocol:
Part A: Nucleophilic Substitution (Amination)
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Reactant Addition: Add morpholine (1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tertiary amine ketone, which can be purified further by column chromatography if necessary.
Part B: Ketone Reduction
-
Setup: Dissolve the crude product from Part A in methanol and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting ketone.
-
Quenching: Cool the mixture back to 0 °C and slowly add acetone to quench any excess NaBH₄.
-
Purification: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final alcohol product.
Quality Control & Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the intermediate and final products.
Table 2: Key Analytical Signals for Reaction Monitoring
| Compound | Technique | Expected Key Signals / Data |
| 4-Chloro-4'-methoxy-butyrophenone | ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OMe), ~3.8 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂Cl), ~3.1 (t, 2H, CH₂C=O), ~2.2 (quint, 2H, CH₂CH₂CH₂) |
| IR (KBr) | ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1260 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) | |
| 4-morpholino-1-(4-methoxyphenyl)butan-1-one | ¹H NMR (CDCl₃) | Disappearance of signal at δ ~3.6 (CH₂Cl). Appearance of new signals for morpholine protons, typically δ ~2.4-2.6. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight (278.17 g/mol ). | |
| 1-(4-methoxyphenyl)-4-morpholinobutan-1-ol | ¹H NMR (CDCl₃) | Appearance of a broad singlet for the -OH proton. Appearance of a new signal (a triplet or dd) around δ ~4.7 for the CH-OH proton. |
| IR (KBr) | Disappearance of the sharp C=O stretch at ~1680 cm⁻¹. Appearance of a broad O-H stretch around 3200-3500 cm⁻¹. |
Conclusion
This compound is a robust and versatile chemical intermediate with significant applications in pharmaceutical R&D. Its predictable reactivity at both the alkyl chloride and ketone positions provides a reliable platform for constructing diverse molecular frameworks. The protocols outlined in this guide offer a solid foundation for laboratory synthesis, emphasizing safety, efficiency, and rigorous quality control, thereby empowering chemists to accelerate the drug discovery and development process.
References
HPLC method development for the analysis of 4-Chloro-4'-methoxybutyrophenone
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-4'-methoxybutyrophenone
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification critical for quality control and process monitoring.[1] The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. We provide a comprehensive guide covering the rationale for initial parameter selection, a detailed optimization strategy, and a rigorous system suitability testing protocol to ensure the method's performance aligns with established regulatory expectations.[2][3]
Introduction and Analyte Characterization
This compound is a butyrophenone derivative characterized by a substituted phenyl ring and a ketone functional group.[1] Understanding its physicochemical properties is the foundational step in developing a selective and efficient HPLC method.
The analyte is a neutral molecule, sparingly soluble in water but readily soluble in organic solvents like acetonitrile and methanol.[1] Its calculated LogP of approximately 2.71 indicates moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography, where the separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃ClO₂ | [4][5][6] |
| Molecular Weight | 212.67 g/mol | [4][5][6] |
| IUPAC Name | 4-chloro-1-(4-methoxyphenyl)butan-1-one | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Calculated LogP | 2.71 | [1] |
| UV Absorption | Contains a strong chromophore (substituted benzoyl group) | [4] |
Method Development Workflow
The development of a reliable HPLC method is a systematic process. The following workflow diagram illustrates the logical progression from initial analyte assessment to the final, validated method.
Caption: Workflow for HPLC Method Development.
Experimental Protocol
Reagents, Standards, and Equipment
-
This compound: Reference Standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the starting point.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Method Development and Optimization
Rationale for Initial Conditions
-
Stationary Phase: A C18 column was selected due to its wide applicability and suitability for retaining moderately non-polar, neutral analytes like the target compound.[7]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is often preferred over methanol as it typically provides better peak shapes for aromatic compounds and generates lower backpressure.[8][9] Since the analyte is neutral, its retention is not significantly influenced by pH, eliminating the initial need for a buffered mobile phase.[7][10]
-
Detection Wavelength (λmax): The UV spectrum of the analyte standard in the mobile phase was acquired. The maximum absorbance was observed at approximately 276 nm, which was selected for detection to ensure high sensitivity.
Mobile Phase Optimization
The primary goal of optimization is to achieve a retention time that is long enough for separation from the solvent front but short enough for an efficient run time, typically between 3 and 10 minutes. An isocratic method was developed by systematically adjusting the ratio of acetonitrile to water.
Table 2: Effect of Mobile Phase Composition on Retention Time
| Acetonitrile (%) | Water (%) | Retention Time (min) | Observations |
| 70% | 30% | ~2.1 | Too close to the solvent front, poor retention. |
| 60% | 40% | ~4.5 | Good retention, symmetrical peak shape. |
| 50% | 50% | ~8.9 | Longer run time, broader peak. |
Based on these screening runs, a mobile phase composition of 60% Acetonitrile and 40% Water was selected as it provided an optimal balance between analysis time and chromatographic resolution.
Final Optimized Method and System Suitability
Optimized Chromatographic Conditions
Table 3: Final HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 276 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST) Protocol
System Suitability Testing is an integral part of any analytical method and is required by regulatory bodies like the USP and ICH to ensure the chromatographic system is performing adequately for the intended analysis.[2][3][11]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform one blank injection (mobile phase) to ensure no carryover or system contamination.
-
Make five or six replicate injections of the working standard solution (50 µg/mL).
-
Calculate the system suitability parameters using the data from the replicate injections.
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and minimizes integration errors. |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and sharp peaks. |
| Repeatability (%RSD) | ||
| Peak Area | ≤ 2.0% | Demonstrates the precision of the pump and injector. |
| Retention Time | ≤ 1.0% | Confirms the stability of the pump's flow delivery. |
As per ICH and USP guidelines.[3][12][13]
Results and Conclusion
The developed HPLC method successfully separates this compound with a retention time of approximately 4.5 minutes, yielding a sharp, symmetrical peak. The method meets all predefined system suitability criteria, demonstrating its precision, accuracy, and robustness for the intended purpose. This application note provides a comprehensive and scientifically grounded protocol that can be readily implemented in quality control laboratories for the routine analysis of this important pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Application Notes & Protocols: The Role of 4-Chloro-4'-methoxybutyrophenone in Modern Medicinal Chemistry
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-4'-methoxybutyrophenone. It serves as a crucial electrophilic intermediate, primarily for the synthesis of pharmacologically active compounds through nucleophilic substitution reactions. We will explore its synthesis via Friedel-Crafts acylation, its cornerstone application in the N-alkylation of amine-containing scaffolds to produce potential CNS-active agents, and the underlying chemical principles that make it a valuable tool in drug discovery.
Introduction: A Profile of a Key Synthetic Building Block
This compound (CAS No. 40877-19-8) is a substituted aromatic ketone that has carved a significant niche in medicinal chemistry as a versatile synthetic intermediate.[1] Its structure is characterized by a methoxy-substituted phenyl ring, a four-carbon aliphatic chain, and a terminal chlorine atom. This specific arrangement of functional groups—an electron-rich aromatic system, a ketone carbonyl group, and a reactive alkyl halide—provides a unique combination of chemical handles for constructing more complex molecular architectures.
The terminal alkyl chloride is the primary site of reactivity, acting as an excellent electrophile for substitution by various nucleophiles. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the final molecule and its potential interactions with biological targets. While this guide focuses on the methoxy derivative, it is crucial to note that the underlying synthetic principles are directly analogous to its more famous counterpart, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), which is a key precursor for a multitude of blockbuster butyrophenone antipsychotic drugs, including Haloperidol, Droperidol, and Benperidol.[2] The methodologies described herein are therefore broadly applicable to this important class of reagents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 40877-19-8 | [3][4][5] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][3][4] |
| Molecular Weight | 212.67 g/mol | [1][4][5] |
| Appearance | Off-white to grey or brownish crystalline powder | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 343.9 °C at 760 mmHg | [1] |
| IUPAC Name | 4-chloro-1-(4-methoxyphenyl)butan-1-one | [3] |
Foundational Synthesis: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring acts as a nucleophile, attacking an electrophilic acylium ion.
Causality of Experimental Design: The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the 4-chlorobutyryl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic and facilitating the formation of the key acylium ion intermediate.[6] Anisole is a strongly activated aromatic ring due to the electron-donating methoxy group, which directs the substitution primarily to the para position due to steric hindrance and electronic stabilization, yielding the desired product with high selectivity. The reaction is typically run at a controlled temperature to prevent side reactions.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation mechanism.
Protocol 2.1: Synthesis of this compound
Materials:
-
Anisole
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Allow the mixture to stir for 15 minutes.
-
Anisole Addition: Add anisole (1.0 eq) dissolved in anhydrous DCM dropwise via the addition funnel over 30-60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent undesirable side reactions or temperature spikes.[7]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and must be done with caution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
Core Application: N-Alkylation in CNS Drug Synthesis
The primary utility of this compound in medicinal chemistry is to serve as an electrophilic partner in N-alkylation reactions. It is used to introduce the 4-methoxybutyrophenone moiety onto a nitrogen-containing scaffold, a common strategy in the synthesis of antipsychotic and other CNS-active agents.[8][9] The reaction involves the nucleophilic attack of a secondary amine on the terminal carbon bearing the chlorine atom, displacing it in a classic Sₙ2 reaction.
Causality of Experimental Design:
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Catalyst: A catalytic amount of potassium iodide (KI) or sodium iodide (NaI) is often added. This facilitates the reaction via an in situ Finkelstein reaction, where the chloride is transiently replaced by iodide. The C-I bond is weaker and iodide is a better leaving group than chloride, accelerating the rate of nucleophilic substitution.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism.
Diagram: General N-Alkylation Workflow
Caption: Workflow for synthesizing butyrophenone derivatives.
Protocol 3.1: Synthesis of a Butyrophenone Analog via N-Alkylation
This protocol describes a general procedure for reacting this compound with a generic secondary amine (e.g., a piperidine or diazepane derivative).[8]
Materials:
-
This compound (1.0 eq)
-
Secondary amine scaffold (e.g., 4-phenylpiperidine) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the secondary amine scaffold, this compound, anhydrous K₂CO₃, and catalytic KI.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Self-Validation: The reaction progress should be monitored periodically by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.
-
Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic solution with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the pure N-alkylated butyrophenone derivative.
Hypothetical Reaction Data Summary
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (LC-MS) |
| 4-Chloro-4'-methoxy-butyrophenone | 4-Phenylpiperidine | 1-(4-methoxyphenyl)-4-(4-phenylpiperidin-1-yl)butan-1-one | ~75% | >98% |
Expanded Applications and Future Directions
While its fame is tied to CNS agents, the reactivity of this compound is not limited to this area. The butyrophenone scaffold is a type of chalcone-like structure, and chalcones are known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[10][11]
-
Anti-inflammatory Agents: The core structure can be used to synthesize novel chalcone derivatives for evaluation as inhibitors of inflammatory pathways, such as COX-2 or NF-κB.[11]
-
Agrochemicals and Materials Science: The compound's stable yet reactive nature makes it a useful building block in the synthesis of specialty chemicals, polymers, and agrochemical formulations.[12]
-
Fragment-Based Drug Design: The 4-methoxybutyrophenone fragment can be used in fragment-based screening and lead optimization to probe ligand-binding pockets and develop novel therapeutic agents.
The continued exploration of nucleophiles beyond simple amines will undoubtedly expand the synthetic utility of this valuable intermediate into new and diverse areas of medicinal chemistry research.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 3. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 8. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Application Note & Protocols for Investigating the Reactivity of 4-Chloro-4'-methoxybutyrophenone
Abstract
This document provides a comprehensive experimental framework for researchers, chemists, and drug development professionals investigating the chemical reactivity of 4-Chloro-4'-methoxybutyrophenone. This key pharmaceutical intermediate possesses two primary sites of reactivity: the electrophilic aromatic ring and the alkyl chloride moiety, which is susceptible to nucleophilic substitution and elimination. Understanding the kinetics and pathways of these reactions is critical for optimizing synthetic routes and minimizing byproduct formation. We present detailed, self-validating protocols for the synthesis, purification, characterization, and kinetic analysis of this compound, emphasizing the rationale behind key experimental choices to ensure robust and reproducible results.
Introduction: The Significance of this compound
This compound is a versatile butyrophenone derivative.[1] Butyrophenones are a class of compounds with significant applications in medicinal chemistry, notably in the development of antipsychotic agents.[2][3] The title compound serves as a crucial building block, featuring a reactive alkyl chloride handle that allows for the introduction of various amine-containing groups through nucleophilic substitution. This is a common strategy in the synthesis of pharmacologically active molecules.
The reactivity of the C-Cl bond is paramount. Its propensity to undergo substitution (typically SN2) or elimination (E2) reactions dictates the efficiency of downstream synthetic steps. A thorough understanding of its reaction kinetics and the factors influencing the product distribution is therefore not merely academic but essential for process development and scale-up in pharmaceutical manufacturing. This guide provides the necessary methodologies to systematically study these parameters.
Foundational Workflow: From Synthesis to Kinetic Analysis
A successful reactivity study begins with a pure, well-characterized starting material. The overall experimental approach is designed to be sequential and logical, where each step validates the next.
Figure 1: High-level experimental workflow for the reactivity study.
Phase 1: Synthesis and Characterization
The most common and efficient synthesis of this compound is through the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[4]
Mechanism: Friedel-Crafts Acylation
This reaction is a classic electrophilic aromatic substitution.[5][6] A Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. It functions by coordinating with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich anisole ring.[7][8] The methoxy group is an ortho-, para-director; the para-product is sterically favored and is the major isomer formed.
Protocol 1: Synthesis of this compound
Materials:
-
Anisole
-
4-Chlorobutyryl chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. A yellow-orange complex will form.
-
Prepare a solution of anisole (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC or HPLC.
-
Workup (Self-Validation): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Causality: The acid ensures that any aluminum hydroxides formed are soluble aluminum salts, preventing the formation of emulsions during extraction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Protocol 2: Physicochemical and Purity Characterization
It is imperative to confirm the identity and purity of the synthesized product before proceeding to kinetic studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [9][10] |
| Molecular Weight | 212.67 g/mol | [9][10] |
| Appearance | Off-white to grey or brownish crystalline powder | [4] |
| Melting Point | 32-35 °C | [4] |
| IUPAC Name | 4-chloro-1-(4-methoxyphenyl)butan-1-one | [9] |
Analytical Methods:
-
¹H and ¹³C NMR: Confirm the chemical structure. The proton NMR should show characteristic peaks for the methoxy group, the aromatic protons (an AA'BB' system), and the three methylene groups of the butyrophenone chain.
-
Mass Spectrometry (MS): Confirm the molecular weight. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, indicative of the single chlorine atom.[11]
-
Infrared (IR) Spectroscopy: Identify key functional groups, particularly the sharp carbonyl (C=O) stretch (~1680 cm⁻¹) and C-O stretches for the ether.[9]
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. A purity level of >98% is recommended for kinetic studies.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Standard for separating moderately polar organic molecules. |
| Mobile Phase | Isocratic or Gradient; e.g., 60:40 Acetonitrile:Water | Adjust ratio to achieve a retention time of 3-7 minutes for good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 274 nm (λmax of the chromophore) | Butyrophenones have strong UV absorbance for sensitive detection.[12] |
| Injection Volume | 10 µL | Standard volume to avoid peak distortion. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Phase 2: Experimental Design for Reactivity Studies
This section details a protocol for studying the kinetics of a nucleophilic substitution reaction, using a model nucleophile.
Kinetic Study Workflow
Figure 2: Detailed workflow for a single kinetic run.
Protocol 3: Kinetic Analysis of Nucleophilic Substitution
This protocol uses sodium iodide in acetone (a classic Finkelstein reaction) as a model system. The principles can be adapted for any nucleophile.
Materials:
-
Purified this compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade, anhydrous
-
Internal Standard (e.g., naphthalene, biphenyl - choose a non-reactive compound with a distinct retention time)
Procedure:
-
Prepare a Standard Curve (Self-Validation): Create a series of solutions with known concentrations of both the starting material (this compound) and the expected product (4-Iodo-4'-methoxybutyrophenone). Analyze by HPLC to create calibration curves of peak area versus concentration. This is essential for accurate quantification.
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 40°C), dissolve a known amount of this compound and the internal standard in anhydrous acetone to create a stock solution of known concentration (e.g., 0.05 M).
-
In a separate flask, prepare a solution of NaI in anhydrous acetone (e.g., 0.1 M, a 2-fold excess). Allow both solutions to equilibrate to the reaction temperature.
-
-
Initiate Reaction: To initiate the reaction (t=0), rapidly add the NaI solution to the substrate solution with vigorous stirring.
-
Time-Point Sampling: At predetermined intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it 100-fold in a vial containing a cold mobile phase (e.g., acetonitrile/water). Causality: Rapid cooling and dilution effectively stop the reaction, ensuring the measured concentration reflects that specific time point.
-
HPLC Analysis: Analyze the quenched samples by the validated HPLC method (Protocol 2). Record the peak areas for the starting material, product, and internal standard.
Investigating Reaction Parameters
To build a comprehensive reactivity profile, systematically vary key parameters:
-
Temperature: Perform the kinetic run at different temperatures (e.g., 30°C, 40°C, 50°C) to determine the activation energy (Ea) of the reaction using the Arrhenius equation.
-
Solvent: Replace acetone with other solvents (e.g., DMF, a polar aprotic solvent, or Ethanol, a polar protic solvent) to observe the effect of solvent polarity and proticity on the reaction rate. This provides insight into the reaction mechanism (SN1 vs. SN2).
-
Nucleophile Concentration: Vary the concentration of the nucleophile to determine the order of the reaction with respect to the nucleophile.
Phase 3: Data Analysis and Interpretation
-
Concentration Calculation: Using the standard curves, convert the peak areas from the HPLC data into concentrations of the reactant and product at each time point.
-
Kinetic Plots: For a second-order reaction (first-order in both substrate and nucleophile), a plot of 1/[Reactant] versus time will yield a straight line, with the slope equal to the rate constant (k). Alternatively, under pseudo-first-order conditions (large excess of nucleophile), a plot of ln[Reactant] versus time will be linear, with the slope equal to -k'.
-
Byproduct Analysis: Analyze samples using LC-MS or GC-MS to identify any minor peaks observed in the chromatogram. A likely byproduct is the elimination product, 4-(4-methoxyphenyl)-3-buten-1-one, formed via an E2 pathway. Comparing fragmentation patterns with known standards or library data can confirm its identity.
Conclusion
This application note provides a robust and scientifically grounded framework for studying the reactivity of this compound. By combining reliable synthesis and purification protocols with systematic kinetic analysis and modern analytical techniques, researchers can gain deep insights into the reaction mechanisms, optimize reaction conditions for desired products, and minimize the formation of impurities. This rigorous approach is fundamental to the efficient development of pharmaceuticals and other fine chemicals derived from this important intermediate.
References
- 1. scbt.com [scbt.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. PubChemLite - this compound (C11H13ClO2) [pubchemlite.lcsb.uni.lu]
- 12. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Evaluating the In Vitro Biological Activity of Butyrophenone Analogs
Introduction: The Enduring Relevance of Butyrophenones in Neuropharmacology
The butyrophenone class of compounds, first discovered in the late 1950s, represents a cornerstone in the treatment of various psychiatric disorders, most notably schizophrenia.[1] Their mechanism of action, primarily centered on the antagonism of the dopamine D2 receptor, has paved the way for the development of numerous antipsychotic medications.[2][3][4] Haloperidol, a prototypical butyrophenone, is a widely used antipsychotic that exhibits high-affinity antagonism for the dopamine D2 receptor.[3][5] The core structure of butyrophenones, characterized by a fluorinated phenyl ring connected by a three-carbon propyl chain to a basic nitrogen atom, is a key determinant of their biological activity.[6][7][8]
The development of novel butyrophenone analogs continues to be an active area of research, with the goal of improving efficacy, refining receptor selectivity, and mitigating adverse effects.[9] A comprehensive in vitro evaluation is the foundational step in characterizing these new chemical entities. This guide provides a detailed framework of assays and protocols designed to elucidate the biological activity of novel butyrophenone analogs, offering insights for researchers, scientists, and drug development professionals.
I. Primary Target Engagement: Interrogating the Dopamine D2 Receptor
The hallmark of butyrophenone pharmacology is their interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10][11] Therefore, the initial and most critical step in evaluating a new butyrophenone analog is to quantify its affinity and functional activity at this primary target.
A. Receptor Binding Assays: Quantifying Affinity (Kd and Ki)
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor.[10] These assays measure the direct interaction between a labeled ligand (radioligand) and the receptor.
Caption: Workflow for D2 Receptor Binding Assays.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the inhibitory constant (Ki) of a butyrophenone analog at the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor, or from porcine striatum.[10][12]
-
Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.
-
Non-specific Binding Control: (+)-Butaclamol or unlabeled haloperidol.[10][13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) and a cell harvester.[10]
-
Scintillation Cocktail and Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test butyrophenone analog in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane preparation (typically 20-50 µg of protein).
-
[³H]Spiperone at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).[10]
-
For total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Kd (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |
| Ki (Inhibitory Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is an intrinsic measure of the compound's affinity. |
| Bmax (Maximum Receptor Density) | The total number of receptors in the sample. |
| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the specific binding of a radioligand by 50%. |
B. Functional Assays: Assessing Antagonist Activity
Once a compound's affinity for the D2 receptor is established, the next step is to determine its functional effect. As D2 receptors are Gαi/o-coupled, their activation leads to a decrease in intracellular cAMP levels.[11][14] Functional assays for D2 antagonists, therefore, measure the ability of a compound to block the agonist-induced inhibition of cAMP production.
Caption: D2 Receptor Gαi Signaling Pathway.
Protocol 2: cAMP Accumulation Assay for D2 Receptor Antagonism
Objective: To determine the potency (IC₅₀) of a butyrophenone analog in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist like quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Detection Kit: A commercially available kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[15][16]
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test butyrophenone analog for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically the EC₈₀, the concentration that gives 80% of the maximal response) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP, which is then inhibited by the D2 agonist.[17]
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[16]
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the agonist-inhibited cAMP level by 50%.
-
C. Reporter Gene Assays: A Versatile Functional Readout
Reporter gene assays provide an alternative and often more robust method for measuring receptor activation.[17][18] In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing cAMP response elements (CRE).
Protocol 3: CRE-Luciferase Reporter Gene Assay for D2 Receptor Antagonism
Objective: To measure the antagonist activity of a butyrophenone analog by quantifying its ability to reverse agonist-mediated changes in reporter gene expression.
Materials:
-
Cell Line: A cell line co-expressing the human dopamine D2 receptor and a CRE-luciferase reporter construct.[17]
-
Agonist: Dopamine or quinpirole.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test butyrophenone analog, followed by a fixed concentration of the D2 agonist (EC₅₀ to EC₈₀).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis:
-
The D2 agonist will decrease the forskolin-stimulated (if used) or basal luciferase expression.
-
The antagonist will reverse this decrease in a dose-dependent manner.
-
Calculate the IC₅₀ value from the dose-response curve.
-
| Assay Type | Measures | Key Output | Advantages | Considerations |
| Receptor Binding | Direct interaction of compound with the receptor | Ki (Affinity) | Direct measure of affinity, high throughput | Does not provide functional information (agonist vs. antagonist) |
| cAMP Assay | Second messenger modulation | IC₅₀ (Potency) | Functional readout, physiologically relevant | Can be influenced by other signaling pathways affecting cAMP |
| Reporter Gene Assay | Downstream transcriptional activation | IC₅₀ (Potency) | High signal-to-noise ratio, stable endpoint | Indirect measure of receptor activation, longer incubation times |
II. Assessing Off-Target Activities: A Broader Pharmacological Profile
The clinical efficacy and side-effect profile of butyrophenones are not solely determined by their interaction with the D2 receptor. Many of these compounds also exhibit affinity for other receptors, which can contribute to both their therapeutic actions and adverse effects.[19][20] A thorough in vitro evaluation should, therefore, include screening against a panel of relevant off-targets.
A. Serotonin (5-HT) Receptors
Interactions with serotonin receptors, particularly 5-HT2A, are a key feature of many "atypical" antipsychotics, contributing to a lower incidence of extrapyramidal side effects.[19][21][22] Some butyrophenone analogs may also interact with 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7 receptors.[20][23]
-
Recommended Assays: Radioligand binding and functional assays (e.g., calcium flux for Gαq-coupled 5-HT2A/2C receptors, or cAMP assays for Gαs- or Gαi-coupled receptors) should be performed for these targets.
B. Sigma (σ) Receptors
Sigma receptors are intracellular proteins that can be targeted by various psychoactive drugs, including haloperidol.[24] The functional role of sigma receptor binding for butyrophenones is still under investigation, but it may contribute to their complex pharmacological profiles.[25]
-
Recommended Assays: Radioligand binding assays using specific ligands like --INVALID-LINK---pentazocine for σ₁ receptors and [³H]DTG for σ₂ receptors are the standard methods.[24][26][27]
C. Other Relevant Receptors
Depending on the structural modifications of the butyrophenone analogs, screening against other receptors may be warranted:
-
Adrenergic Receptors (α₁): Blockade of α₁-adrenergic receptors can lead to cardiovascular side effects like orthostatic hypotension.[2]
-
Histamine Receptors (H₁): Antagonism at H₁ receptors is associated with sedation and weight gain.
-
Muscarinic Receptors (M₁): Blockade of M₁ receptors can cause anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.
A comprehensive profiling against a panel of these receptors, typically through competitive binding assays, is crucial for predicting the potential side-effect profile of a novel analog.
III. In Vitro Safety and Toxicity Assessment
Early assessment of potential cytotoxicity is a critical component of the drug discovery process, helping to identify compounds with unfavorable safety profiles at an early stage.[28][29] In vitro cytotoxicity assays measure the harmful effects of a compound on living cells.[29][30]
Workflow for In Vitro Cytotoxicity Testing
References
- 1. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]
- 2. droracle.ai [droracle.ai]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Dual Membrane Protein Reporter System Using Sodium Iodide Symporter and Mutant Dopamine D2 Receptor Transgenes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Repetitive, non-invasive imaging of the dopamine D2 receptor as a reporter gene in living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of serotonin in antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Serotonin 5-HT1A Receptors and Antipsychotics - An Update in Light of New Concepts and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. med.upenn.edu [med.upenn.edu]
- 28. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 29. kosheeka.com [kosheeka.com]
- 30. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Application Note & Protocol: Scale-Up Considerations for the Synthesis of 4-Chloro-4'-methoxybutyrophenone
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 4-Chloro-4'-methoxybutyrophenone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a chlorinated alkyl chain and a methoxy-substituted aromatic ring, makes it a versatile building block for creating more complex molecules.[1][2] The efficient and safe production of this compound is therefore of significant interest to the pharmaceutical and chemical industries. The most common synthetic route to this compound is the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride.[1][3] This application note provides a detailed guide for the synthesis of this compound, with a strong focus on the critical considerations for scaling up the process from laboratory to pilot plant scale.
Synthetic Strategy: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In this reaction, anisole (methoxybenzene) is acylated by 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4][5] The methoxy group of the anisole is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho position.[3]
The reaction mechanism involves the formation of a highly reactive acylium ion intermediate through the interaction of 4-chlorobutyryl chloride with aluminum chloride.[5][6] This electrophile is then attacked by the electron-rich aromatic ring of anisole, followed by the loss of a proton to restore aromaticity and yield the final product.[7]
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| This compound | C₁₁H₁₃ClO₂ | 212.67[8][9] | 32-35[1][10] | 343.9 at 760 mmHg[1] | Skin and eye irritant[8] |
| Anisole | C₇H₈O | 108.14[11] | -37[12] | 154[12] | Flammable liquid, respiratory tract irritant[11][12][13][14][15] |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00[16] | -47[17][18] | 173-174[17][18] | Combustible, corrosive, fatal if inhaled, reacts violently with water[16][17][18][19][20] |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 (sublimes) | - | Corrosive, reacts violently with water[21][22][23][24][25] |
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol outlines the synthesis of approximately 10 grams of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution).
-
Ice-water bath.
-
Heating mantle.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Anisole (reagent grade).
-
4-Chlorobutyryl chloride (reagent grade).
-
Anhydrous aluminum chloride (reagent grade).
-
Dichloromethane (DCM, anhydrous).
-
Hydrochloric acid (1 M).
-
Saturated sodium bicarbonate solution.
-
Brine solution.
-
Anhydrous magnesium sulfate.
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (7.3 g, 55 mmol). Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add anhydrous dichloromethane (50 mL) to the flask with stirring. In a separate dropping funnel, prepare a solution of anisole (5.4 g, 50 mmol) and 4-chlorobutyryl chloride (7.05 g, 50 mmol) in anhydrous dichloromethane (25 mL).
-
Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in DCM dropwise over 30-45 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[7] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice (50 g), followed by 1 M HCl (50 mL). This step is highly exothermic and will release HCl gas.[26]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).[26]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield this compound as a white to off-white solid.
Scale-Up Considerations: From Lab to Pilot Plant
Scaling up the synthesis of this compound requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.
Heat Management
-
Problem: The Friedel-Crafts acylation is a highly exothermic reaction.[7][27] The heat generated during the addition of the acyl chloride to the anisole-catalyst mixture can lead to a rapid temperature increase. In a large-scale reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Poor heat control can lead to side reactions, reduced yield, and a potential runaway reaction.
-
Solution:
-
Reactor Design: Utilize a jacketed reactor with a reliable cooling system (e.g., chilled brine or a dedicated chiller unit).
-
Controlled Addition: Implement a slow, controlled addition of the 4-chlorobutyryl chloride/anisole solution. The addition rate should be tied to the reactor's cooling capacity to maintain the desired temperature range.
-
Solvent Choice: While dichloromethane is common in the lab, for larger scales, a solvent with a higher boiling point might be considered to provide a wider operating temperature window, although this needs to be balanced with reaction efficiency and downstream processing.
-
Mass Transfer and Mixing
-
Problem: The reaction mixture is heterogeneous, involving a solid catalyst (AlCl₃) and a liquid phase. Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and the formation of impurities.
-
Solution:
-
Agitation: Employ a reactor with an appropriate agitator design (e.g., pitched-blade turbine or anchor stirrer) to ensure good solid suspension and liquid blending. The agitator speed should be optimized to provide sufficient mixing without causing excessive shear.
-
Baffles: The use of baffles in the reactor is crucial to prevent vortex formation and improve top-to-bottom mixing.
-
Reagent Handling and Stoichiometry
-
Problem: Anhydrous aluminum chloride and 4-chlorobutyryl chloride are highly reactive and moisture-sensitive.[16][19][21][22] Introduction of moisture can deactivate the catalyst and lead to the formation of HCl gas, causing corrosion and safety hazards.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).
-
Charging Systems: Use closed charging systems for adding the solid AlCl₃ and liquid reactants to the reactor to minimize exposure to atmospheric moisture.
-
Stoichiometry: While a slight excess of the Lewis acid is common at the lab scale, on a larger scale, optimizing the stoichiometry is crucial for cost-effectiveness and to minimize waste. The molar ratio of AlCl₃ to the limiting reagent should be carefully evaluated.
-
Quenching and Work-up
-
Problem: The quenching of the reaction with water is extremely exothermic and liberates large volumes of HCl gas.[26] On a large scale, this can lead to dangerous pressure build-up and the release of corrosive fumes.
-
Solution:
-
Controlled Quench: The quench should be performed by slowly adding the reaction mixture to a separate, well-agitated vessel containing ice and water, rather than adding water to the reactor. This allows for better temperature control.
-
Off-Gas Management: The quenching vessel must be equipped with a robust off-gas scrubbing system to neutralize the evolved HCl gas.
-
Impurity Profile and Purification
-
Problem: Incomplete reaction or side reactions (e.g., di-acylation, isomerization) can lead to a more complex impurity profile at a larger scale.
-
Solution:
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, GC) to track the reaction progress and impurity formation.
-
Crystallization: The final purification by crystallization needs to be optimized for large-scale production. This includes selecting an appropriate solvent system, controlling the cooling profile, and designing efficient filtration and drying equipment.
-
Pilot-Scale Synthesis Protocol (Conceptual)
This conceptual protocol is for the synthesis of this compound on a pilot scale (e.g., in a 100 L reactor).
Equipment:
-
100 L glass-lined or Hastelloy jacketed reactor with a variable speed agitator, baffles, a bottom outlet valve, and ports for reagent addition, temperature probes, and a nitrogen inlet.
-
Jacketed dropping funnel or a dosing pump for controlled liquid addition.
-
A separate 150 L quenching vessel with an agitator and a connection to a caustic scrubber.
-
Centrifuge or filter press for solid-liquid separation.
-
Vacuum dryer.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Catalyst Charging: Charge anhydrous aluminum chloride into the reactor via a closed system.
-
Solvent Addition: Add anhydrous dichloromethane to the reactor and start agitation. Cool the reactor jacket to 0-5°C.
-
Reagent Addition: Prepare a solution of anisole and 4-chlorobutyryl chloride in anhydrous dichloromethane in a separate vessel. Dose this solution into the reactor over 2-4 hours, maintaining the internal temperature between 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-5 hours, monitoring the reaction progress by in-process controls.
-
Quenching: In the quenching vessel, charge crushed ice and water. Slowly transfer the reaction mixture from the reactor into the quenching vessel with vigorous agitation, ensuring the temperature of the quench mixture does not exceed 25°C. Vent the evolved HCl gas to the scrubber.
-
Phase Separation and Extraction: Allow the layers to separate in the quench vessel. Transfer the lower organic layer to a clean vessel. Extract the aqueous layer with fresh dichloromethane.
-
Washing and Neutralization: Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by water.
-
Solvent Swap and Crystallization: Distill off the dichloromethane and replace it with a suitable crystallization solvent (e.g., isopropanol). Cool the solution according to a pre-defined cooling profile to induce crystallization.
-
Isolation and Drying: Isolate the product by centrifugation or filtration. Wash the filter cake with a cold solvent. Dry the product in a vacuum dryer until a constant weight is achieved.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
4-Chlorobutyryl chloride: This substance is highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gas.[16][17][19][20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[16][19]
-
Anhydrous Aluminum Chloride: This is a corrosive solid that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[21][22][24][25] It should be handled in a dry environment, and contact with skin and eyes must be avoided.[21][22]
-
Anisole: A flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[11][15]
-
Dichloromethane (DCM): A volatile solvent with potential health risks. Work in a well-ventilated area and avoid inhalation of vapors.
-
Reaction Exotherm and Quenching: The high exothermicity of the reaction and the quenching step are significant hazards.[7][27] Proper cooling and controlled addition rates are critical to prevent runaway reactions. The quenching process generates large amounts of HCl gas, necessitating an efficient scrubbing system.[26]
All personnel involved in this synthesis must be thoroughly trained on the hazards of the chemicals and the emergency procedures. Safety showers and eyewash stations should be readily accessible.[18]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | CAS: 40877-19-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. uni-muenster.de [uni-muenster.de]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. kscl.co.in [kscl.co.in]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. carlroth.com [carlroth.com]
- 22. fishersci.com [fishersci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. nj.gov [nj.gov]
- 25. redox.com [redox.com]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. youtube.com [youtube.com]
Application Notes and Protocols: Radioligand Binding Assays for Butyrophenone Derivatives at Dopamine Receptors
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing radioligand binding assays to characterize the interaction of butyrophenone derivatives with dopamine receptors. This document offers both the theoretical underpinnings and practical, step-by-step protocols essential for generating high-quality, reproducible data.
Introduction: The Significance of Butyrophenones and Dopamine Receptors
Dopamine receptors, a class of G protein-coupled receptors (GPCPs), are pivotal in numerous physiological processes within the central nervous system, including motor control, cognition, and motivation.[1] These receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) subfamilies.[1][2][3] The D2-like receptors, in particular, are primary targets for antipsychotic drugs.[2][3] Butyrophenone derivatives, such as the archetypal antipsychotic haloperidol, exert their therapeutic effects predominantly through antagonism of D2-like dopamine receptors.[4]
Radioligand binding assays are a cornerstone technique in pharmacology, providing a direct measure of the affinity of a drug for its receptor.[1][5] These assays are indispensable for the initial characterization and subsequent optimization of novel drug candidates targeting dopamine receptors.[1] This guide will detail the methodologies for saturation and competition binding assays to determine key parameters like the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki).[1][6]
Core Principles of Radioligand Binding Assays
Radioligand binding assays are based on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[7][8] The fundamental premise is to quantify the amount of a radiolabeled ligand (a "hot" ligand) that is specifically bound to its receptor in a biological preparation, such as a cell membrane homogenate.
A critical aspect of these assays is the differentiation between specific binding and non-specific binding .
-
Specific Binding: The binding of the radioligand to the receptor of interest. This interaction is saturable and of high affinity.[9][10]
-
Non-specific Binding (NSB): The binding of the radioligand to other components in the assay, such as lipids, proteins, and the filter apparatus.[11][12] NSB is typically linear, of low affinity, and not saturable within the concentration range of the radioligand used.[11]
Specific binding is calculated by subtracting the non-specific binding from the total binding.[7][10]
Caption: Differentiating Specific from Non-Specific Binding.
PART 1: Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[13][14]
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should exhibit high affinity and selectivity for the target receptor with low non-specific binding.[10] For D2-like receptors, [3H]Spiperone is a commonly used antagonist radioligand due to its high affinity.[13]
-
Defining Non-Specific Binding: An excess of an unlabeled ligand (a "cold" ligand) is used to saturate the specific binding sites, allowing for the measurement of non-specific binding.[7][11] A compound structurally different from the radioligand but with high affinity for the receptor, like (+)-butaclamol, is often chosen.[1][13]
-
Equilibrium Conditions: The incubation time and temperature must be optimized to ensure that the binding reaction has reached equilibrium.[7][13]
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][15]
-
Centrifuge the homogenate at high speed to pellet the membranes.[15]
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.[15]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[13][15]
-
-
Assay Setup:
-
Prepare serial dilutions of the radioligand (e.g., [3H]Spiperone) in the assay buffer. A typical concentration range would span from well below to well above the expected Kd.[13]
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.[13][15]
-
For Total Binding: Add assay buffer to the wells.
-
For Non-Specific Binding: Add a saturating concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol) to the wells.[1]
-
Add the membrane preparation to all wells. The amount of protein should be optimized to ensure that less than 10% of the added radioligand is bound, preventing ligand depletion.[13][16]
-
Initiate the binding reaction by adding the serially diluted radioligand to the wells.[13]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[1][15]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][15]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis and Interpretation
The specific binding is calculated by subtracting the average non-specific binding from the average total binding at each radioligand concentration.[7][14] The resulting data are then plotted with the specific binding on the y-axis and the free radioligand concentration on the x-axis. Non-linear regression analysis is used to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[7][16]
-
Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[17]
-
Bmax (Maximum Receptor Density): The total concentration of receptors in the preparation, expressed in units such as fmol/mg of protein.[6]
Historically, a Scatchard plot (Bound/Free vs. Bound) was used to linearize the data, where the slope is -1/Kd and the x-intercept is Bmax.[7][18][19] However, non-linear regression is now the preferred method as it provides a more accurate determination of these parameters.[6]
Caption: Workflow for a Saturation Binding Assay.
PART 2: Competition Binding Assay Protocol
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., a butyrophenone derivative) by measuring its ability to compete with a fixed concentration of a radioligand for binding to a receptor.[20]
Causality Behind Experimental Choices:
-
Radioligand Concentration: A single concentration of the radioligand, typically at or below its Kd value, is used.[10] This ensures that there are available receptors for the test compound to compete for binding.
-
Concentration Range of Test Compound: A wide range of concentrations of the unlabeled test compound is used to generate a complete inhibition curve, from which the IC50 can be accurately determined.
Step-by-Step Methodology
-
Assay Setup:
-
The membrane preparation and assay buffer are the same as for the saturation binding assay.
-
Prepare serial dilutions of the unlabeled test compound (e.g., haloperidol).[1]
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound. Include wells for total binding (no test compound) and non-specific binding (excess of a standard unlabeled ligand).[1]
-
Add the membrane preparation to all wells.[15]
-
Add the serially diluted test compound to the appropriate wells.
-
Initiate the reaction by adding a fixed concentration of the radioligand (e.g., [3H]Spiperone at its Kd concentration) to all wells.[1]
-
-
Incubation, Termination, and Quantification:
-
Follow the same procedures for incubation, termination, and quantification as described in the saturation binding assay protocol.[1]
-
Data Analysis and Interpretation
The data are typically plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to fit the data to a sigmoidal dose-response curve to determine the IC50 .
-
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
The IC50 is an operational parameter that is dependent on the assay conditions, particularly the concentration of the radioligand used.[21][22] To determine the Ki (Inhibitory Constant) , which is an intrinsic measure of the affinity of the test compound for the receptor, the Cheng-Prusoff equation is used:[21]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
Data Presentation: Butyrophenone Derivatives at Dopamine D2 Receptors
The following table summarizes representative binding affinity data for common butyrophenone derivatives at the dopamine D2 receptor.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Haloperidol | [3H]Haloperidol | Rat Striatum | ~7.42 | [23] |
| Spiperone | [3H]Spiperone | Porcine Striatum | - | [24] |
| Benperidol | - | - | 0.22 | [25] |
| Droperidol | - | - | 1.1 | [25] |
Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.
Troubleshooting and Self-Validation
A robust and trustworthy protocol should be self-validating. Here are key considerations for troubleshooting and ensuring data integrity:
-
High Non-Specific Binding: If NSB is greater than 50% of total binding, the data may be unreliable.[11][12] To mitigate this, one can try reducing the amount of membrane protein, lowering the radioligand concentration, or optimizing the wash steps.[12]
-
Low Specific Binding: This may indicate issues with the receptor preparation (low receptor expression or degradation), the radioligand (degradation), or suboptimal assay conditions.
-
Incomplete Saturation or Competition Curves: Ensure that the concentration ranges for the radioligand (in saturation assays) and the test compound (in competition assays) are sufficiently wide to define the plateaus of the binding curves.
-
Reproducibility: All experiments should be performed with appropriate replicates (typically triplicates), and key experiments should be repeated to ensure the consistency of the results.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. youtube.com [youtube.com]
- 10. revvity.com [revvity.com]
- 11. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. studylib.net [studylib.net]
- 17. scribd.com [scribd.com]
- 18. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting side reactions in the synthesis of 4-Chloro-4'-methoxybutyrophenone
Technical Support Center: Synthesis of 4-Chloro-4'-methoxybutyrophenone
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. We will address common side reactions and troubleshooting strategies encountered during the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, providing in-depth mechanistic explanations and validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound via Friedel-Crafts acylation is a robust method, but its success hinges on carefully controlling reaction parameters to mitigate a series of potential side reactions.
Q1: My reaction yields a mixture of isomers. How can I improve the selectivity for the desired 4'-methoxy (para) product?
Probable Cause: The methoxy group (–OCH₃) of anisole is a powerful ortho-, para-directing group in electrophilic aromatic substitution. This is due to its ability to donate electron density into the aromatic ring via resonance, stabilizing the arenium ion intermediates at the ortho and para positions.[1][2] While both ortho and para isomers are electronically favored, the formation of the para-substituted product, this compound, is generally preferred due to reduced steric hindrance compared to the ortho position.[3] However, reaction conditions can influence the observed ortho/para ratio.
Recommended Solution:
-
Temperature Control: Running the reaction at lower temperatures (0–5 °C) can enhance selectivity for the thermodynamically more stable para isomer.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard and typically favor para substitution.
-
Catalyst Concentration: Using the minimum effective amount of Lewis acid can prevent excessive side reactions and may improve regioselectivity.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation for Butyrophenone Synthesis
Welcome to the technical support center for Friedel-Crafts acylation, with a specific focus on the synthesis of butyrophenones. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their acylation reactions. Here, we will delve into common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of butyrophenones via Friedel-Crafts acylation. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: Why is my yield of butyrophenone consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits.
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Any water present in your solvent, glassware, or reagents will react with AlCl₃, rendering it inactive. Furthermore, the ketone product itself can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] This is why a stoichiometric amount of the catalyst is often required.[1]
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylation is an exothermic reaction.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions, such as polysubstitution (though less common than in alkylation) or decomposition of starting materials. Careful temperature control, often starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature, is crucial.[3]
-
Poor Quality of Reagents: The purity of your benzene (or substituted benzene derivative) and butyryl chloride is paramount. Impurities can interfere with the catalyst or lead to the formation of undesired byproducts. Always use freshly distilled or high-purity, anhydrous reagents.
-
Inefficient Acylium Ion Formation: The key electrophile in this reaction is the acylium ion, formed from the reaction of butyryl chloride with the Lewis acid.[4][5] If this step is inefficient, the overall reaction rate will suffer. This can be related to catalyst quality or the presence of inhibitors.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in butyrophenone synthesis.
Q2: I'm observing significant amounts of an unknown byproduct. What could it be?
The formation of byproducts is a common challenge. In the context of butyrophenone synthesis, several side reactions can occur.
-
Isomerization of the Butyryl Group: While the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in Friedel-Crafts alkylation, isomerization can still occur under certain conditions, though it is less common.[4][6]
-
Reaction with Solvent: If you are using a reactive solvent, it may compete with your aromatic substrate in the acylation reaction. It is best to use a relatively inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.[5]
-
Deacylation: Under harsh conditions or during workup, the reverse reaction, deacylation, can occur, reducing your overall yield.
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation of the product, highly activated aromatic starting materials might undergo multiple acylations under forcing conditions.[2]
Recommended Action:
-
Characterize the Byproduct: Use analytical techniques like NMR, GC-MS, and IR spectroscopy to identify the structure of the byproduct. This will provide crucial clues about the side reaction that is occurring.
-
Adjust Reaction Conditions: Based on the identity of the byproduct, you can modify your reaction conditions. For example, if you suspect a temperature-related side reaction, try running the reaction at a lower temperature for a longer period.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Friedel-Crafts acylation for producing butyrophenones.
Q1: What is the optimal Lewis acid catalyst for the synthesis of butyrophenone?
Aluminum chloride (AlCl₃) is the most commonly used and often the most effective Lewis acid for Friedel-Crafts acylation due to its high activity.[7] However, other Lewis acids can also be employed, and the "best" choice can depend on the specific substrate and desired reaction conditions.
| Catalyst | Relative Activity | Key Considerations |
| AlCl₃ | Very High | Highly effective but very moisture-sensitive. Requires stoichiometric amounts.[1] |
| FeCl₃ | High | A good alternative to AlCl₃, sometimes milder.[4] |
| ZnCl₂ | Moderate | Less reactive, may require higher temperatures. Often used for activated arenes. |
| BF₃ | Moderate | A gaseous Lewis acid, can be more difficult to handle. |
Expert Insight: For the acylation of benzene with butyryl chloride, AlCl₃ remains the gold standard for achieving high yields. Ensure it is of high purity and handled under strictly anhydrous conditions.
Q2: What is the detailed mechanism for the Friedel-Crafts acylation of benzene to form butyrophenone?
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
-
Formation of the Acylium Ion: Butyryl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[8]
-
Electrophilic Attack: The π electrons of the benzene ring act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the butyrophenone product, which is complexed with AlCl₃.[7] An aqueous workup is then required to liberate the final product.[3]
Q3: Can I use butyric anhydride instead of butyryl chloride?
Yes, acid anhydrides are viable acylating agents for Friedel-Crafts reactions.[2][5] The mechanism is similar, with the anhydride reacting with the Lewis acid to generate the acylium ion. A key difference is that the byproduct is a carboxylate salt instead of a halide. In some cases, using an anhydride can be advantageous, for example, if the corresponding acyl chloride is unstable or difficult to handle.
Section 3: Experimental Protocol - A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of butyrophenone, incorporating best practices to maximize yield and purity.
Materials:
-
Anhydrous Benzene
-
Butyryl Chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (powdered)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Initial Cooling: In the reaction flask, add anhydrous aluminum chloride (1.1 equivalents). Cool the flask to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add anhydrous benzene (1.0 equivalent) dissolved in anhydrous DCM to the cooled AlCl₃ suspension with vigorous stirring.
-
Acyl Chloride Addition: Add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture will typically change color and evolve HCl gas (ensure proper ventilation in a fume hood).[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for another 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude butyrophenone can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of 4-Chloro-4'-methoxybutyrophenone
This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals encountering challenges with the purification of crude 4-Chloro-4'-methoxybutyrophenone. It is designed to move beyond simple protocols, offering insights into the underlying chemical principles and providing robust troubleshooting strategies to ensure the highest purity for downstream applications.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Question: My crude product is a dark-colored oil instead of a solid. What is the best initial approach?
Answer: The physical state and color of your crude product provide important clues about the impurity profile. A dark oil suggests the presence of significant polymeric or high-molecular-weight byproducts, as well as residual colored impurities.
-
Initial Action: Before attempting crystallization, try a simple workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove water-soluble materials. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This may yield a solid product that is amenable to recrystallization.
-
If it Remains an Oil: If the product remains oily, column chromatography is the most effective next step. The oil can be directly adsorbed onto a small amount of silica gel and dry-loaded onto the column.
Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the concentration of impurities is high, disrupting the crystallization process.
-
Causality: The boiling point of the chosen solvent might be higher than the melting point of the solute-impurity mixture. Upon cooling, the compound melts before it can crystallize, forming an oil.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to slightly lower the saturation point.
-
Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight is highly effective.
-
If possible, use a seed crystal (a small, pure crystal of the desired compound) to initiate crystallization.
-
If the problem persists, the impurity load is likely too high. Consider a preliminary purification by column chromatography before a final recrystallization step.
-
Question: My TLC plate shows significant streaking from the baseline, even with different solvent systems. What does this indicate?
Answer: Streaking on a TLC plate is typically indicative of one of the following issues:
-
Sample Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample significantly before spotting.
-
Highly Polar or Acidic/Basic Impurities: The compound may be interacting too strongly with the stationary phase (silica gel, which is acidic). This is common with amine or carboxylic acid impurities. To resolve this, you can add a small amount of a modifier to your mobile phase. For acidic impurities, adding 0.5-1% acetic acid can help. For basic impurities, adding 0.5-1% triethylamine is often effective.
-
Incomplete Dissolution: The sample may not have fully dissolved in the spotting solvent, leading to a continuous "leaching" of the compound as the mobile phase passes. Ensure your sample is completely dissolved before spotting.
Question: After column chromatography, my fractions appear pure by TLC, but I have very low recovery. Where did my compound go?
Answer: Low recovery after chromatography is a common and frustrating issue. Several factors can be responsible:
-
Irreversible Adsorption: Your compound might be strongly, or even irreversibly, adsorbing to the silica gel. This can happen if the compound is unstable on silica. A quick test is to spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot is diminished or new spots appear, silica gel may be degrading your product. In this case, switching to a less acidic stationary phase like alumina or a bonded-phase silica may be necessary.
-
Improper Solvent Polarity: If the eluting solvent is not polar enough, your compound may not move off the column. Conversely, if you start with a solvent that is too polar, your compound may elute too quickly along with impurities. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, often provides the best separation and recovery.
-
Co-elution with a UV-inactive Impurity: A common issue is the presence of an impurity that does not absorb UV light and therefore is not visible on the TLC plate under a UV lamp. If this impurity is present in a large amount, it can contribute significantly to the mass of the "purified" fractions, leading to a misleadingly high apparent yield but low purity upon further analysis (e.g., by NMR or GC-MS).
Part 2: In-Depth Purification Protocols
Method 1: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and the impurities in a solvent at different temperatures.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Add a small amount (0.5 mL) of a test solvent to each tube. A good starting point is to test solvents of varying polarities (see table below).
-
Observe the solubility at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.
-
Optional: If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes to adsorb colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Summary: Recrystallization Solvents
| Solvent | Polarity | Observations & Rationale |
| Isopropanol | Moderately Polar | Often an excellent choice. This compound has moderate solubility at room temperature but is very soluble when hot. |
| Ethanol | Moderately Polar | Similar to isopropanol, but may be slightly too good a solvent at room temperature, potentially reducing yield. |
| Methanol | Polar | Tends to be too strong a solvent, often leading to poor recovery unless used in a mixed solvent system. |
| Toluene | Non-polar | Good for dissolving the compound when hot, but may also dissolve non-polar impurities. |
| Hexane/Ethyl Acetate | Mixed (Non-polar/Polar) | A powerful mixed-solvent system. Dissolve the crude in a minimum of hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy. Allow to cool. |
Method 2: Flash Column Chromatography
This technique is ideal for separating compounds from a complex mixture when recrystallization is ineffective, or when the crude product is an oil. It relies on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (e.g., silica gel).
Workflow for Column Chromatography Purification
Figure 1: Workflow for Flash Column Chromatography.
Experimental Protocol: Column Chromatography
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of the desired compound from its impurities. The ideal Rf value for the target compound should be between 0.25 and 0.35. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 2:1 v/v).
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is to use 40-100 g of silica gel for every 1 g of crude material).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluting solvent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 3: Purity Assessment
After any purification procedure, it is critical to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. It is advisable to test this in at least two different solvent systems to ensure no impurities are co-eluting with your product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point. The reported melting point for this compound is typically in the range of 68-72°C.
-
Spectroscopic Analysis (NMR, GC-MS): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.
Decision Tree for Purification Method Selection
Figure 2: Decision tree for selecting a purification method.
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Butyrophenone Derivatives
Welcome to the Technical Support Center for the synthesis of butyrophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. Butyrophenones are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antipsychotics like Haloperidol and Droperidol.[1][2]
The most common and versatile method for synthesizing these aromatic ketones is the Friedel-Crafts acylation.[3] This reaction, while powerful, is notoriously sensitive to reaction conditions. Success hinges on a nuanced understanding of the interplay between substrates, reagents, catalysts, and solvents. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction is giving a very low yield or no product at all. What are the common causes?
A: A low or zero yield in a Friedel-Crafts acylation is a common but solvable issue. The root cause can typically be traced back to one of four key areas: catalyst activity, substrate reactivity, reagent quality, or reaction parameters.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction, activating the acyl chloride to generate the electrophilic acylium ion.[4][5] However, AlCl₃ is extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[6][7] It is imperative to work under strictly anhydrous conditions.
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions. If your aromatic starting material contains strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or other carbonyl groups, the ring will be too "electron-poor" to attack the acylium ion.[8][9] In such cases, the reaction will fail or proceed with a negligible yield.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid. This is because the ketone product is itself a Lewis base and forms a stable complex with the catalyst.[10] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride.[8][11]
-
Sub-optimal Temperature: Temperature control is critical. Some reactions require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to the decomposition of reagents or the formation of unwanted side products.[8] A systematic approach to optimizing temperature is often necessary.
dot
Caption: A decision tree for troubleshooting low yields.
Problem: Formation of Multiple Byproducts
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What is happening?
A: While Friedel-Crafts acylation is known for producing mono-acylated products because the resulting ketone deactivates the ring, byproduct formation can still occur.[11][12]
-
Cause & Rationale: The primary cause is often related to the reaction conditions or the nature of the aromatic substrate. If your aromatic ring is highly activated (contains strong electron-donating groups), and the reaction conditions are too harsh (e.g., high temperature, very strong Lewis acid), you may see minor amounts of a second acylation. More commonly, the byproducts arise from side reactions. For instance, if butyryl chloride (CH₃CH₂CH₂COCl) is used, the acylium ion itself is stable and does not rearrange, a key advantage over Friedel-Crafts alkylation.[13][14] However, impurities in starting materials or solvent interactions at high temperatures can lead to undesired products.
-
Solvent Effects on Regioselectivity: The choice of solvent can significantly influence the ratio of ortho versus para substitution, especially with substituted aromatics. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-product, while polar solvents like nitrobenzene can favor the thermodynamically more stable beta-product.[15] This is because polar solvents can better solvate the reaction intermediates, altering the energy landscape of the transition states leading to different isomers.
Problem: Difficult Workup & Product Isolation
Q3: I'm struggling with the workup stage. I'm seeing persistent emulsions and my product is difficult to isolate.
A: Workup for a Friedel-Crafts acylation can be challenging due to the large amount of aluminum chloride used. The key is to effectively hydrolyze the AlCl₃ and break the aluminum-ketone product complex.[16]
-
Recommended Procedure: The standard and most effective method is to cautiously pour the entire reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[16][17] This process is highly exothermic and should be done slowly in a fume hood with adequate cooling. The acid helps to hydrolyze the aluminum salts and break the product complex, while the ice absorbs the heat generated.
-
Breaking Emulsions: Emulsions often form during the extraction phase due to finely dispersed aluminum hydroxides. To combat this, ensure the aqueous layer is strongly acidic (pH < 2). Adding a saturated brine solution (NaCl) can also help by increasing the ionic strength of the aqueous layer, forcing a better separation from the organic layer. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite can help break up the emulsion.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate Lewis acid for my synthesis?
A: Aluminum chloride (AlCl₃) is the most common choice due to its high activity and low cost. However, its high reactivity can sometimes be a disadvantage. Milder Lewis acids may be preferable for sensitive substrates. The choice depends on the nucleophilicity of your aromatic ring.
| Lewis Acid Catalyst | Relative Activity | Typical Applications & Considerations |
| Aluminum Chloride (AlCl₃) | Very High | The workhorse for most acylations, including those with moderately deactivated rings. Requires stoichiometric amounts. Highly moisture-sensitive.[4] |
| Iron(III) Chloride (FeCl₃) | High | A good alternative to AlCl₃. Often used when AlCl₃ is too reactive. Also requires stoichiometric amounts.[13] |
| Zinc Chloride (ZnCl₂) | Moderate | Used for activated aromatic rings (e.g., phenols, anilines). Less reactive and may require higher temperatures.[10] |
| Titanium Tetrachloride (TiCl₄) | High | A strong Lewis acid that is soluble in organic solvents, sometimes offering better homogeneity. Very moisture-sensitive.[4] |
Q2: What is the importance of anhydrous conditions, and how do I ensure them?
A: Anhydrous (water-free) conditions are arguably the most critical factor for success.[18] Water reacts violently with both the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride starting material, destroying them and halting the reaction.[7]
-
Glassware: All glassware (reaction flask, condenser, addition funnel) must be thoroughly dried, either in an oven (120°C overnight) or by flame-drying under a vacuum immediately before use.[6]
-
Reagents & Solvents: Use freshly opened bottles of anhydrous solvents. Solvents can also be dried using molecular sieves. The Lewis acid catalyst should be a fine, free-flowing powder; if it is clumpy, it has likely been exposed to moisture and should not be used.
Q3: Can I perform this reaction if my aromatic ring has an amine (-NH₂) or hydroxyl (-OH) group?
A: Not directly. These groups are Lewis bases and will react with the AlCl₃ catalyst, forming a complex that strongly deactivates the ring.[6] The solution is to use a protecting group. An amine can be acetylated to form an amide, and a hydroxyl group can be converted to an ether. The protecting group moderates the deactivating effect, allowing the acylation to proceed, and can be removed in a subsequent step.[6]
Section 3: General Experimental Protocol
This section provides a validated, step-by-step methodology for the synthesis of 4'-methoxybutyrophenone from anisole and butyryl chloride. This should be adapted based on the specific substrate and scale.
dot
Caption: Standard workflow for Friedel-Crafts acylation.
Methodology:
-
Preparation (Anhydrous Conditions):
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube or nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a nitrogen atmosphere.
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) as the solvent via cannula or syringe.
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
-
Acylium Ion Formation:
-
In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes. A gentle evolution of HCl gas may be observed.
-
Allow the mixture to stir at 0°C for an additional 20 minutes.
-
-
Substrate Addition:
-
Prepare a solution of anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[16]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
In a separate large beaker, prepare a mixture of crushed ice and 3M hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers. The product will be in the organic (DCM) layer.[16]
-
Extract the aqueous layer with a fresh portion of DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
Stability testing of 4-Chloro-4'-methoxybutyrophenone under different conditions
Technical Support Center: Stability Testing of 4-Chloro-4'-methoxybutyrophenone
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing of this compound. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in chemical principles and regulatory expectations.
Part 1: Compound Overview and Key Considerations
Q1: What is this compound and what are its key structural features relevant to stability?
This compound (CAS No: 40877-19-8) is a chemical intermediate often used in the synthesis of pharmaceuticals.[1] Its stability is dictated by three primary structural motifs:
-
Aromatic Ketone: The butyrophenone core is susceptible to photochemical reactions.[2][3] The carbonyl group also activates adjacent protons, although less so than in α-haloketones.
-
Methoxy-Substituted Phenyl Ring: The electron-donating methoxy group can influence the reactivity of the aromatic ring and is a potential site for acid-catalyzed hydrolysis under harsh conditions.
-
γ-Chloroalkyl Chain: The chlorine atom is on the gamma (γ) carbon relative to the carbonyl group. This makes it a primary alkyl chloride, susceptible to nucleophilic substitution and elimination reactions. Unlike an α-halo ketone, its reactivity is not directly enhanced by the carbonyl's inductive effect in the same way, but the overall molecular structure can still influence its degradation pathways.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [5][6] |
| Molecular Weight | 212.67 g/mol | [5][6][7] |
| Appearance | Off-white to grey or brownish crystalline powder | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 343.9 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |
Part 2: Forced Degradation Studies - Troubleshooting & FAQs
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A.[8][9] An extent of degradation between 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overly complex secondary degradation.[10][11]
dot
Caption: General workflow for a forced degradation study.
Q2: I'm performing acid hydrolysis on this compound. Why am I seeing minimal degradation at room temperature?
This is expected. While several potential reactions can occur, they often require energy input (heat) to proceed at a reasonable rate. The two most likely degradation pathways under acidic conditions are:
-
Hydrolysis of the Methoxy Group: Cleavage of the ether linkage to form 4-chloro-1-(4-hydroxyphenyl)butan-1-one. This is typically slow and requires elevated temperatures and/or strong acid.
-
Hydrolysis of the Alkyl Chloride: SN1 or SN2 substitution of the chlorine with water to form 4-hydroxy-1-(4-methoxyphenyl)butan-1-one. This is also generally slow for primary alkyl chlorides in the absence of significant heat.
Troubleshooting Tip: Per regulatory guidance, if no degradation is observed at room temperature, the study should be conducted at elevated temperatures, typically between 50-70°C.[11][12] Start with 0.1 M HCl at 60°C and take time points over a 24-48 hour period.
Q3: Under basic hydrolysis with 0.1 M NaOH, my sample degrades almost instantly, and I see multiple new peaks in my chromatogram. What is happening?
The structure is highly susceptible to base-mediated degradation. The primary alkyl chloride is prone to rapid reaction under basic conditions.
-
SN2 Substitution: The chloride can be readily displaced by a hydroxide ion to form 4-hydroxy-1-(4-methoxyphenyl)butan-1-one.
-
Intramolecular Cyclization: A potential pathway involves the enolate formation alpha to the carbonyl, followed by an intramolecular SN2 reaction to form a cyclopropyl ketone derivative, 1-(4-methoxybenzoyl)cyclopropane. This is analogous to a Favorskii rearrangement but occurs at the γ-position.
-
Elimination (E2): Although less likely for a primary halide unless sterically hindered, some elimination to form an alkene is possible.
Troubleshooting Tip: The reaction rate is too fast. To achieve controlled degradation (5-20%), you must use milder conditions.
-
Lower the Temperature: Conduct the experiment at 5-10°C or even on an ice bath.
-
Reduce Base Concentration: Use a more dilute base, such as 0.01 M or 0.001 M NaOH.
-
Use a Weaker Base: Consider using a buffered basic solution (e.g., pH 10 buffer) instead of a strong base like NaOH.
Q4: What are the expected degradation products when using hydrogen peroxide (H₂O₂)?
Ketones are generally stable towards oxidation, but other parts of the molecule can be susceptible.[13] The most likely sites of oxidation for this compound are:
-
Oxidation of the Methoxy Group: This is a potential but less common pathway.
-
Oxidation of the Aromatic Ring: Introduction of hydroxyl groups onto the phenyl ring is possible, especially if catalyzed by trace metals.
-
Baeyer-Villiger Oxidation: This is a known reaction of ketones with peroxy acids (formed in situ) that would convert the ketone to an ester. This is a plausible but often slow reaction with H₂O₂ alone.
Troubleshooting Tip: A standard starting point for oxidative stress testing is 3% H₂O₂ at room temperature.[8] If degradation is too slow, you can gently heat the solution (e.g., to 40-50°C). Be aware that heat will accelerate the decomposition of H₂O₂ itself.
Q5: My compound shows significant degradation under light exposure as per ICH Q1B. What is the likely mechanism?
Aromatic ketones are well-known to be photochemically active.[14] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then undergo several reactions, most commonly Norrish-type reactions.[2]
-
Norrish Type I Cleavage: Alpha-cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of two radicals.
-
Norrish Type II Reaction: Intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. This is a very likely pathway for this molecule, leading to the formation of a biradical that can cleave to form acetophenone and chloroethene or cyclize to form a cyclobutanol derivative.
dot
Caption: Potential degradation pathways for this compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[11]
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.02 M NaOH to get a final concentration of 0.5 mg/mL in 0.01 M NaOH. Keep at room temperature or in a cool bath.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Dilute 1 mL of stock solution with 1 mL of purified water. Place in a water bath at 60°C.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. For example, add 100 µL of 1 M NaOH to 1 mL of the acid-stressed sample. Dilute all samples (including thermal and oxidative) with mobile phase to stop the reaction and bring to a suitable concentration for analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Synthesis and Purification of Substituted Butyrophenones
Welcome to the Technical Support Center for the synthesis and purification of substituted butyrophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the efficiency and success of your synthetic endeavors.
Section 1: Friedel-Crafts Acylation for Butyrophenone Core Synthesis
The cornerstone of many butyrophenone syntheses is the Friedel-Crafts acylation, a powerful method for forming the core aryl ketone structure.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation can stem from several factors.[4] A primary consideration is the purity of your reagents and the reaction setup. Ensure your glassware is flame-dried or oven-dried to remove any moisture, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Accurate calculation and weighing of reagents are also critical.[4] Beyond these basic considerations, other common culprits for low yields include:
-
Substrate Reactivity: Highly deactivated aromatic rings (e.g., those with strongly electron-withdrawing groups) are less reactive and may not undergo acylation efficiently.
-
Polysubstitution: The product, an aryl ketone, can be more reactive than the starting material, leading to the addition of more than one acyl group. To minimize this, use a 1:1 stoichiometry of the aromatic compound and the acylating agent.
-
Reagent Decomposition: Ensure the acyl halide is pure and has not hydrolyzed.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or acylating agent, but be mindful of potential side reactions.[4]
-
Product Loss During Workup: Significant product can be lost during the aqueous workup and extraction phases. Ensure thorough extraction with an appropriate organic solvent and rinse all glassware.[4]
Q2: I am observing the formation of an unexpected isomer in my product mixture. What could be the cause?
A2: The formation of isomeric products in a Friedel-Crafts acylation can be attributed to the rearrangement of the acylium ion intermediate, although this is less common than with alkylations. More likely, if you are starting with a substituted aromatic ring, the directing effects of the substituent will determine the position of acylation (ortho, meta, or para). Ensure you have correctly predicted the directing effects of your substituents.
Q3: Can I perform a Friedel-Crafts acylation on an aromatic ring containing an amine or alcohol group?
A3: Direct Friedel-Crafts acylation on aromatic rings with amine or alcohol functionalities is generally not feasible. These groups contain lone pairs of electrons that will complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1] It is necessary to protect these functional groups before carrying out the acylation.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture contamination). Deactivated aromatic ring. Impure reagents. | Use freshly opened or properly stored AlCl₃. Ensure anhydrous reaction conditions. Consider using a more reactive aromatic substrate if possible. Purify starting materials. |
| Formation of Multiple Products | Polysubstitution. Isomer formation. | Use a 1:1 stoichiometry of reactants. Control reaction temperature to improve selectivity. Carefully analyze the directing effects of substituents on your aromatic ring. |
| Difficult Workup/Purification | Emulsion formation during extraction. Complex mixture of byproducts. | Add brine to the aqueous layer to break emulsions. Use a larger volume of solvent for extraction. Employ column chromatography for purification, carefully selecting the solvent system. |
Experimental Protocol: Synthesis of 4-Fluoro-4'-chlorobutyrophenone
This protocol describes a typical Friedel-Crafts acylation to synthesize a key intermediate for many substituted butyrophenones.
Step 1: Reaction Setup
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to the flask.
-
Add a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.
Step 2: Acylation
-
Slowly add 4-chlorobutyryl chloride to the stirred suspension of AlCl₃.
-
After the addition is complete, add fluorobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
Step 3: Workup and Purification
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluoro-4'-chlorobutyrophenone by vacuum distillation or column chromatography on silica gel.
Section 2: N-Alkylation of Secondary Amines
A crucial step in the synthesis of many pharmacologically active butyrophenones is the N-alkylation of a secondary amine with a haloalkyl butyrophenone intermediate.[5][6] This reaction, however, is often plagued by challenges such as overalkylation and side reactions.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a significant amount of the quaternary ammonium salt. How can I prevent this overalkylation?
A1: Overalkylation occurs because the product tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[9] To minimize the formation of the quaternary ammonium salt, you can:
-
Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.
-
Slow Addition: Add the haloalkyl butyrophenone slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid produced during the reaction without competing in the alkylation.
Q2: I am observing a side product that appears to be a cyclopropyl ketone. What is happening?
A2: The formation of a cyclopropyl ketone is a known side reaction when using a 4-halobutyrophenone as the alkylating agent.[8] This occurs through an intramolecular cyclization of the alkyl halide, especially in the presence of a base. To mitigate this, consider using a less reactive leaving group (e.g., changing from iodide to bromide or chloride) or carefully controlling the reaction temperature and the rate of addition of the base.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Tertiary Amine | Incomplete reaction. Formation of side products (e.g., cyclopropyl ketone). Difficult purification. | Increase reaction time or temperature cautiously. Use a more reactive alkylating agent if possible. Optimize the base and solvent system. Employ careful column chromatography for purification. |
| Overalkylation (Quaternary Salt Formation) | Product tertiary amine is more nucleophilic. Incorrect stoichiometry. | Use an excess of the secondary amine. Add the alkylating agent slowly. Lower the reaction temperature. |
| Reaction is Sluggish or Does Not Proceed | Poor leaving group on the alkylating agent. Steric hindrance around the amine. | Switch to a more reactive leaving group (e.g., from -Cl to -Br or -I). Increase the reaction temperature. Consider using a different solvent that better solubilizes the reactants. |
Logical Diagram for Controlling Overalkylation
Caption: Strategies to control overalkylation in N-alkylation reactions.
Section 3: Additional Synthetic Challenges and Purification Strategies
Ketone Reduction
In some instances, the ketone functionality of the butyrophenone may need to be reduced to a secondary alcohol.[10][11][12][13][14]
-
Challenge: Unwanted side reactions or incomplete reduction.
-
Solution: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[10][13] For more resistant ketones, lithium aluminum hydride (LiAlH₄) can be used, but it is much more reactive and requires strictly anhydrous conditions.[12][14] The choice of solvent is crucial; protic solvents like methanol or ethanol can be used with NaBH₄, while aprotic solvents like diethyl ether or THF are necessary for LiAlH₄.[12]
Cleavage of Protecting Groups
When other functional groups are present on the aromatic ring, they often require protection during the synthesis.[15][16]
-
Challenge: Incomplete deprotection or decomposition of the target molecule under harsh deprotection conditions.
-
Solution: The choice of protecting group is critical and should be planned based on the overall synthetic route. For example, a benzyl ether protecting a phenol can be cleaved by hydrogenolysis, while a silyl ether can be removed with a fluoride source.[15] It is important to select a protecting group that can be removed under conditions that will not affect other functionalities in the molecule.
Purification Techniques
-
Challenge: Separation of the desired product from starting materials, byproducts, and isomers.
-
Solution: Column chromatography is the most common and effective method for purifying substituted butyrophenones. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) is key to achieving good separation. Gradient elution, where the polarity of the solvent system is gradually increased, can be very effective for separating complex mixtures. Recrystallization can also be a powerful purification technique for solid products.
General Workflow for Synthesis and Purification
Caption: General synthetic and purification workflow for substituted butyrophenones.
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldresearchlibrary.org [worldresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 14. youtube.com [youtube.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Preventing the formation of byproducts in the synthesis of 4-Chloro-4'-methoxybutyrophenone
Welcome to the technical support resource for the synthesis of 4-Chloro-4'-methoxybutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Friedel-Crafts acylation. Our focus is on anticipating and mitigating common challenges, particularly the formation of unwanted byproducts, to ensure high yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the synthesis of this compound?
A: The synthesis, a Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, is susceptible to three main types of byproducts:
-
Isomeric Byproduct (4-Chloro-2'-methoxybutyrophenone): The methoxy group of anisole directs acylation to both the ortho and para positions. While the desired product is the para isomer, the ortho isomer is a common impurity.[1]
-
Intramolecular Cyclization Product (6-methoxy-α-tetralone): This is a significant byproduct unique to using an acyl halide with a terminal alkyl halide. After the initial acylation, the Lewis acid catalyst can activate the terminal chloride, leading to a subsequent intramolecular Friedel-Crafts alkylation that cyclizes the side chain onto the aromatic ring.[2]
-
Demethylation Products: Strong Lewis acids, particularly aluminum chloride (AlCl₃), can cleave the methyl group from the anisole ether, forming phenol. This can lead to the formation of 4-Chloro-4'-hydroxybutyrophenone and other related impurities.[3]
Q2: How does the choice of Lewis acid catalyst impact byproduct formation?
A: The Lewis acid is arguably the most critical variable. Its strength dictates both the reaction rate and the prevalence of side reactions.
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is highly effective at promoting acylation but is also aggressive. It strongly promotes the undesired intramolecular cyclization to the tetralone and can cause demethylation of the methoxy group.[4][5]
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): These catalysts are less reactive and can significantly suppress the formation of the tetralone and demethylated byproducts.[6] However, they may require longer reaction times or slightly elevated temperatures to achieve complete conversion. The trade-off is often a cleaner reaction profile for a slower conversion rate.
Q3: Why is a stoichiometric amount of Lewis acid necessary in this acylation?
A: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7] This complex deactivates both the product to further reaction and the catalyst.[8] Furthermore, the ether oxygen of the anisole substrate also complexes with the Lewis acid.[9] Therefore, to ensure there is enough active catalyst to drive the reaction to completion, more than one equivalent (typically 1.1 to 2.2 equivalents) is required.
Q4: What is the single most important parameter for controlling selectivity?
A: Strict temperature control. Low temperatures (typically 0–5 °C) are paramount. The desired intermolecular acylation has a lower activation energy than the subsequent intramolecular cyclization and demethylation.[2] By maintaining a low temperature, you kinetically favor the formation of this compound while suppressing the thermodynamically driven side reactions.
Troubleshooting Guide: From Impurities to High-Purity Product
This guide addresses common issues encountered during the synthesis. Each problem is analyzed by its probable causes, followed by actionable solutions grounded in chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Level of ortho-Isomer Impurity | 1. Elevated Reaction Temperature: Higher temperatures can reduce the steric preference for the para position. 2. Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. | 1. Maintain Strict Temperature Control: Conduct the addition of reagents and the entire reaction at 0–5 °C. 2. Optimize Solvent: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) generally favor para substitution. |
| Significant Tetralone Byproduct Formation | 1. Excessive Lewis Acid Strength: AlCl₃ is a potent catalyst for the secondary alkylation reaction.[2] 2. High Reaction Temperature: The intramolecular cyclization is highly temperature-dependent.[2] 3. Prolonged Reaction Time: Allowing the reaction to stir for too long after completion provides more opportunity for the cyclization to occur. | 1. Select a Milder Lewis Acid: Consider substituting AlCl₃ with FeCl₃ or ZnCl₂. 2. Lower the Temperature: Run the reaction as cold as feasible (0 °C or below) to kinetically disfavor the cyclization. 3. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting material and stop the reaction promptly upon completion. |
| Presence of Phenolic (Demethylated) Byproducts | 1. Aggressive Lewis Acid: AlCl₃ is known to cleave aryl ethers. 2. Localized Overheating: Poor stirring during the exothermic addition of AlCl₃ can create hot spots. 3. Excess Catalyst: Using a large excess of AlCl₃ increases the likelihood of demethylation. | 1. Use a Milder Catalyst: FeCl₃ is much less prone to causing ether cleavage. 2. Ensure Efficient Stirring and Slow Addition: Add the Lewis acid portion-wise to a well-stirred solution at low temperature to dissipate heat effectively. 3. Use Stoichiometric Control: Carefully measure and use the minimum effective amount of Lewis acid (e.g., 1.1–1.5 equivalents). |
| Dark, Tarry Reaction Mixture | 1. Moisture Contamination: Water reacts violently with AlCl₃, deactivating it and generating heat that can lead to polymerization. 2. Excessive Temperature: High temperatures can cause decomposition and polymerization of reagents or products.[2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware (oven or flame-dried). Use anhydrous grade solvents and fresh, high-purity Lewis acid.[10] 2. Maintain Low Temperature: Adhere strictly to the recommended low-temperature protocol. |
| Difficult Product Isolation / Emulsion During Workup | 1. Incomplete Quenching: The aluminum-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxide: Quenching with water alone can produce gelatinous Al(OH)₃, which traps the organic layer. | 1. Quench into Ice/Acid: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[10] 2. Acidic Workup: The acid ensures that aluminum salts remain dissolved in the aqueous layer as soluble species (e.g., [Al(H₂O)₆]³⁺), preventing emulsions and facilitating clean layer separation. |
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the reaction pathways is key to controlling them. The following diagrams illustrate the desired synthesis and the formation of major byproducts.
Caption: Desired reaction pathway vs. ortho-isomer formation.
Caption: Mechanism of intramolecular cyclization to tetralone.
Caption: A logical workflow for troubleshooting byproduct formation.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
Anisole (freshly distilled)
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃) or Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous grade
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve anisole (1.0 eq.) in anhydrous DCM (approx. 3-4 mL per mmol of anisole). Cool the solution to 0 °C using an ice-salt bath.
-
Catalyst Addition: To the cooled anisole solution, add the Lewis acid (AlCl₃, 1.2 eq. or FeCl₃, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes at 0 °C.
-
Acyl Chloride Addition: Dilute 4-chlorobutyryl chloride (1.05 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0–5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0–5 °C. Monitor its progress by taking small aliquots and analyzing them by TLC or GC (e.g., every 30 minutes). The reaction is typically complete within 1-3 hours.
-
Workup (Quenching): Prepare a separate beaker containing a vigorously stirred mixture of crushed ice (approx. 10 g per mmol of Lewis acid) and concentrated HCl (approx. 1 mL per mmol of Lewis acid). Once the reaction is complete, slowly and carefully pour the reaction mixture into this quenching beaker.
-
Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers. Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The crude oil can be purified by recrystallization from a suitable solvent (e.g., isopropanol/hexane) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Synthesized 4-Chloro-4'-methoxybutyrophenone using 1H NMR and Comparative Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led walkthrough for the structural elucidation of 4-Chloro-4'-methoxybutyrophenone, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, present a robust experimental protocol, and compare the insights gained from ¹H NMR with those from complementary analytical techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach ensures a self-validating system for structural confirmation, bolstering the trustworthiness of your research outcomes.
The Molecular Blueprint: Predicting the ¹H NMR Spectrum of this compound
Before stepping into the laboratory, a meticulous analysis of the target molecule's structure allows us to predict its ¹H NMR spectrum. This predictive exercise is crucial for efficient and accurate data interpretation. The structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Based on this structure, we can identify five distinct proton environments:
-
-OCH₃ (Protons 'a'): A methoxy group attached to the aromatic ring. These three protons are chemically equivalent and are not adjacent to any other protons, so they will appear as a singlet. Due to the electron-donating nature of the oxygen atom, these protons will be relatively shielded, but their attachment to the aromatic system will shift them downfield compared to an aliphatic methoxy group.
-
Aromatic Protons (Protons 'b' and 'c'): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. Protons 'b', ortho to the electron-donating methoxy group, will be more shielded than protons 'c', which are ortho to the electron-withdrawing carbonyl group.
-
Methylene Protons adjacent to the Carbonyl (Protons 'd'): These two protons are on the carbon alpha to the carbonyl group. The electron-withdrawing effect of the carbonyl will deshield these protons, causing them to appear significantly downfield. They are adjacent to the 'e' protons and will thus appear as a triplet.
-
Methylene Protons (Protons 'e'): These two protons are in the middle of the butyrophenone chain. They are adjacent to protons 'd' on one side and protons 'f' on the other, leading to a more complex splitting pattern, likely a multiplet (specifically, a pentet or quintet).
-
Methylene Protons adjacent to Chlorine (Protons 'f'): These two protons are on the carbon attached to the electronegative chlorine atom. This will cause a downfield shift. They are adjacent to the 'e' protons and will therefore appear as a triplet.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for obtaining a publication-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following workflow is based on a standard 400 MHz NMR spectrometer.
Figure 2: Workflow for acquiring and processing a ¹H NMR spectrum.
-
Locking and Shimming: The spectrometer's deuterium lock system is used to compensate for any magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharper spectral lines.
-
Tuning and Matching: The probe is tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure maximum signal-to-noise.
-
Acquisition Parameters: A standard single-pulse experiment is typically sufficient. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay, and the acquisition time.
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to convert it from the time domain to the frequency domain. The resulting spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal at 0 ppm. Finally, the peaks are integrated to determine the relative number of protons giving rise to each signal.
Interpreting the ¹H NMR Spectrum: A Structural Confirmation
The processed ¹H NMR spectrum is expected to exhibit the following features, which collectively confirm the structure of this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| -OCH₃ (a) | ~3.9 | Singlet | 3H | Shielded by oxygen, no adjacent protons. |
| Aromatic (c) | ~7.9 | Doublet | 2H | Deshielded by the adjacent carbonyl group. |
| Aromatic (b) | ~6.9 | Doublet | 2H | Shielded by the adjacent methoxy group. |
| -CH₂-C=O (d) | ~3.1 | Triplet | 2H | Deshielded by the carbonyl group, split by 'e'. |
| -CH₂- (e) | ~2.2 | Multiplet (Pentet) | 2H | Split by 'd' and 'f'. |
| -CH₂-Cl (f) | ~3.7 | Triplet | 2H | Deshielded by the chlorine atom, split by 'e'. |
Table 1: Predicted ¹H NMR data for this compound.
The presence of signals with the predicted chemical shifts, multiplicities, and integrations provides strong evidence for the successful synthesis of the target compound.
A Comparative Analysis: Corroborating Evidence from Other Spectroscopic Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive confirmation relies on a suite of analytical methods. Here, we compare the expected ¹H NMR data with that of ¹³C NMR, IR, and MS.
Figure 3: The complementary nature of different spectroscopic techniques.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, we would expect to see distinct signals for each of the 11 carbon atoms. Key expected signals include:
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm for ketones.[1]
-
Aromatic Carbons: Six signals in the aromatic region (approximately 110-165 ppm). The carbon attached to the methoxy group will be the most shielded (lowest ppm), while the carbon in the carbonyl group will be the most deshielded.
-
Aliphatic Carbons: Three signals corresponding to the methylene carbons of the butyrophenone chain and one for the methoxy carbon. The carbon attached to the chlorine atom will be the most deshielded of the methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorption bands would be:
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group. For aromatic ketones, this typically appears in the range of 1685-1665 cm⁻¹.[2]
-
C-O Stretch: An absorption band for the ether linkage of the methoxy group, typically found in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹, indicating the presence of a chloroalkane.
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.67, corresponding to the molecular weight of this compound (C₁₁H₁₃ClO₂).[3] The presence of a chlorine atom will also result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Patterns: Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[1] We would expect to see fragment ions corresponding to the loss of the chloropropyl chain and other characteristic fragments.
Conclusion
The structural confirmation of a synthesized compound is a critical step in chemical research and development. While ¹H NMR spectroscopy is an exceptionally powerful tool for elucidating the detailed proton environment and connectivity within a molecule, its findings should be corroborated by other analytical techniques. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a high degree of confidence in the structural assignment of this compound. This comprehensive, self-validating approach embodies the principles of scientific integrity and provides a solid foundation for further research and development activities.
References
Comparative analysis of the pharmacological profiles of different butyrophenone derivatives
For the Discerning Researcher in Drug Development
Introduction: The Enduring Legacy of the Butyrophenones
The butyrophenone class of antipsychotics has been a cornerstone of psychiatric medicine for over half a century. Their discovery, born from the chemical exploration of pethidine analogs, fundamentally shifted our understanding and treatment of psychosis.[1] While newer, "atypical" antipsychotics have since emerged, a deep understanding of the pharmacological nuances of butyrophenone derivatives remains critical for researchers and drug development professionals. This guide offers a comparative analysis of their pharmacological profiles, grounded in experimental data and field-proven insights, to empower the next generation of CNS drug discovery.
The quintessential feature of butyrophenones is their potent antagonism of the dopamine D2 receptor, a property inextricably linked to their antipsychotic efficacy.[2][3] However, the subtle variations in their interactions with a wider array of neurotransmitter systems contribute to their distinct clinical profiles and side-effect liabilities.[4][5] This guide will dissect these differences, providing a framework for understanding their structure-activity relationships and informing the design of novel therapeutics with improved efficacy and safety.
The Core Directive: Deconstructing the Pharmacological Profile
To truly compare these derivatives, we must dissect their pharmacological properties into three key domains:
-
Pharmacodynamics: What receptors do they bind to, and with what affinity? What are the downstream signaling consequences of this binding?
-
Pharmacokinetics: How do these molecules behave in the body? This includes their absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Effects: How do their molecular actions translate to behavioral changes in preclinical models, and what does this predict about their clinical utility and side effects?
Part 1: Pharmacodynamic Profiles - Beyond the D2 Receptor
While D2 receptor antagonism is the defining characteristic of butyrophenones, their affinities for other receptors, including serotonergic, adrenergic, and histaminergic subtypes, are crucial determinants of their overall pharmacological signature.[4][5]
Comparative Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of several key butyrophenone derivatives. A lower Ki value indicates a higher binding affinity.
| Derivative | D2 | 5-HT2A | α1-Adrenergic | H1 | Muscarinic (M1) |
| Haloperidol | ~1-2 | ~10-50 | ~5-20 | ~100-1000 | >10,000 |
| Droperidol | ~1-2 | ~5-20 | ~1-10 | ~10-50 | >10,000 |
| Spiperone | ~0.1-0.5 | ~1-5 | ~20-50 | ~50-150 | >10,000 |
| Benperidol | ~0.2-1 | ~2-10 | ~5-25 | ~40-100 | >10,000 |
| Trifluperidol | ~0.5-2 | ~5-25 | ~10-40 | ~100-500 | >10,000 |
Note: These values are compiled from multiple sources and should be considered representative. Actual values may vary depending on the specific assay conditions.
Interpretation and Causality:
-
Haloperidol , the archetypal butyrophenone, exhibits high affinity for D2 receptors and moderate affinity for α1-adrenergic and 5-HT2A receptors.[6] Its low affinity for histaminergic and muscarinic receptors accounts for the lower incidence of sedation and anticholinergic side effects compared to some other antipsychotics.[6][7]
-
Droperidol displays a similar D2 affinity to haloperidol but has a higher affinity for α1-adrenergic receptors, which can contribute to a greater risk of hypotension.[8]
-
Spiperone is a particularly potent D2 antagonist with very high affinity, making it a valuable tool as a radioligand in receptor binding assays.[9]
Signaling Pathways: The Aftermath of Receptor Blockade
The therapeutic and adverse effects of butyrophenones are a direct consequence of their interference with dopamine signaling. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).
Caption: Dopamine D2 Receptor Signaling Blockade by Butyrophenones.
By blocking D2 receptors, butyrophenones prevent this inhibitory signaling, leading to a disruption of normal dopaminergic neurotransmission. In the mesolimbic pathway, this is thought to alleviate the positive symptoms of schizophrenia.[10] However, in the nigrostriatal pathway, this same mechanism is responsible for the extrapyramidal side effects (EPS) that are a hallmark of this drug class.[1]
Part 2: Pharmacokinetic Profiles - The Journey Through the Body
The pharmacokinetic properties of a drug determine its onset, duration of action, and dosing regimen. For butyrophenones, these parameters can vary significantly.
| Derivative | Bioavailability (Oral) | Protein Binding | Elimination Half-life | Primary Metabolism |
| Haloperidol | 40-75% | ~92% | 12-38 hours | Hepatic (CYP2D6, CYP3A4) |
| Droperidol | ~75% (IM) | ~85-90% | 2-4 hours | Hepatic |
| Benperidol | Variable | High | 18-40 hours | Hepatic |
| Trifluperidol | Variable | High | ~15-30 hours | Hepatic |
Note: These values are approximate and can be influenced by patient-specific factors.
Causality and Clinical Implications:
-
The extensive hepatic metabolism of butyrophenones, particularly by cytochrome P450 enzymes, makes them susceptible to drug-drug interactions.[11]
-
Haloperidol's long half-life allows for once-daily dosing in chronic treatment.[7]
-
In contrast, the rapid onset and short duration of action of droperidol make it more suitable for the management of acute agitation.[8][12]
Part 3: Experimental Protocols - Validating Pharmacological Claims
The data presented in this guide are derived from a variety of well-established experimental techniques. A thorough understanding of these methods is essential for any researcher in this field.
In Vitro: Radioligand Receptor Binding Assay
This is a fundamental technique used to determine the affinity of a drug for a specific receptor.[13][14][15]
Workflow:
Caption: Generalized Workflow for a Radioligand Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Tissues rich in the receptor of interest (e.g., rodent striatum for D2 receptors) are homogenized. A series of centrifugation steps are used to isolate a membrane fraction.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (the butyrophenone derivative).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection and Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibition constant (Ki) can be calculated.[16]
In Vivo: Animal Models of Antipsychotic Activity
Animal models are indispensable for evaluating the potential therapeutic efficacy and side-effect profiles of novel compounds.[17][18]
-
Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the hyperdopaminergic state of psychosis. The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.[18][19]
-
Catalepsy Test: This test assesses the induction of extrapyramidal side effects. Rodents are placed in an unusual posture (e.g., with their forepaws on a raised bar), and the time it takes for them to correct their posture is measured. A longer latency to movement is indicative of catalepsy, a proxy for motor side effects in humans.[20]
Conclusion
The butyrophenone derivatives, while sharing a common structural backbone and a primary mechanism of action, exhibit a fascinating diversity in their pharmacological profiles. A comprehensive analysis of their receptor binding affinities, pharmacokinetic properties, and in vivo effects reveals the subtle yet significant differences that govern their clinical applications. For the modern drug developer, a return to these foundational compounds, armed with the advanced analytical tools and a deeper understanding of neurotransmitter systems, can provide invaluable insights for the rational design of safer and more effective treatments for psychiatric disorders.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Comparison of droperidol and haloperidol for acute agitation in the emergency department: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. researchgate.net [researchgate.net]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 18. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]
In the landscape of pharmaceutical development and quality control, the rigorous analysis of related chemical compounds—impurities and degradation products—is paramount to ensuring the safety and efficacy of drug substances.[1] Among the arsenal of analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for its precision, sensitivity, and versatility in separating these often closely related molecules.[2]
This guide eschews a rigid, templated approach. Instead, it offers a dynamic framework for validating an RP-HPLC method, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the "why" behind the "how," providing you with the rationale to make informed decisions during your method validation journey. This guide is designed for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to master the art and science of RP-HPLC method validation.
The Cornerstone of Quality: Understanding the "Why" of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5][6] This is not merely a regulatory hurdle; it is a scientific necessity to ensure that the data you generate is reliable, reproducible, and accurate. For the analysis of related substances, this means your method must be sensitive enough to detect and quantify impurities at minute levels, and specific enough to distinguish them from the active pharmaceutical ingredient (API) and each other.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures and is the foundation upon which we will build our understanding.[3][4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide guidelines that are in harmony with the ICH principles.[7][8][9][10]
The Validation Workflow: A Dynamic and Interconnected Process
The validation of an RP-HPLC method is not a linear checklist but a series of interconnected experiments, each informing the next. The following diagram illustrates the typical workflow, emphasizing the iterative nature of the process.
Caption: A typical workflow for the validation of an RP-HPLC method.
Core Validation Parameters: A Deep Dive into the Science
Let's explore the critical validation parameters, moving beyond mere definitions to understand their practical implications and the scientific rationale behind the experimental designs.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a related substances method, this is arguably the most critical parameter.
The "Why": You must be certain that the peaks you are quantifying as impurities are indeed impurities and not artifacts or co-eluting components. A lack of specificity can lead to an underestimation or overestimation of the true impurity levels, with significant consequences for product safety and regulatory compliance.
Experimental Approach: Forced Degradation Studies
To demonstrate specificity, forced degradation (or stress testing) is indispensable.[11] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products. The goal is to challenge the method's ability to separate these degradants from the API and from each other.
Typical Stress Conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 105°C.
-
Photolytic Degradation: Exposure to UV and visible light.[12]
Acceptance Criteria:
-
The method must demonstrate resolution between the API and all degradation products.
-
Peak purity analysis, typically using a photodiode array (PDA) detector, should be performed to assess the homogeneity of the API peak in the presence of degradants.[13][14][15]
Linearity and Range: The Foundation of Quantitation
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The "Why": A linear relationship between concentration and response is essential for accurate quantitation. Without it, you cannot reliably determine the amount of an impurity in your sample.
Experimental Approach:
Prepare a series of solutions of the impurity at different concentrations, typically spanning from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for that impurity. Analyze these solutions and plot the peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results obtained by the method to the true value.
The "Why": Accuracy ensures that your method is providing a true measure of the impurity content. Inaccurate results could lead to the release of a product that does not meet its quality specifications.
Experimental Approach:
Accuracy is typically assessed by a recovery study. A known amount of the impurity is spiked into a sample matrix (e.g., a placebo formulation or the drug substance) at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery of the spiked impurity is then calculated.
Acceptance Criteria:
-
The recovery should typically be within 80-120% for impurities.
Precision: The Measure of Reproducibility
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
The "Why": A precise method will yield consistent results, which is crucial for reliable monitoring of impurity levels from batch to batch.
Levels of Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD should be within an appropriate limit, which depends on the concentration of the impurity. For low levels of impurities, a higher RSD may be acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Boundaries of Measurement
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The "Why": Knowing the LOD and LOQ is critical for ensuring that your method is sensitive enough to detect and quantify impurities at the required reporting thresholds.
Experimental Approach:
LOD and LOQ can be determined based on:
-
Visual Evaluation: The lowest concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
The Standard Deviation of the Response and the Slope: Based on the standard deviation of the blank and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness: Resilience to Variation
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The "Why": A robust method is essential for routine use in a quality control environment where minor variations in experimental conditions are inevitable.
Experimental Approach:
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
-
Different column batches
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits.
-
The results should not be significantly affected by the variations.
System Suitability: The Daily Health Check
System suitability testing is an integral part of any analytical procedure. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately.
The "Why": It provides a daily check on the health and performance of your HPLC system, ensuring that it is suitable for the intended analysis.
Typical System Suitability Parameters:
-
Tailing factor: A measure of peak symmetry.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between two peaks.
-
Relative standard deviation (RSD) of replicate injections: A measure of injection precision.
Acceptance Criteria:
-
These are established during method development and validation and must be met before any sample analysis can proceed.
Comparison of RP-HPLC Methods: A Case Study with Amlodipine
To illustrate the practical application of these principles, let's consider a hypothetical case study comparing two different RP-HPLC methods for the analysis of related substances in Amlodipine, a widely used cardiovascular drug.[7][16]
Method A: Traditional C18 Column
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a phosphate buffer and acetonitrile.
Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Isocratic elution with a methanol-based mobile phase.
The following tables summarize the validation data for these two methods.
Table 1: Comparison of Specificity and Forced Degradation Results
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Acid Degradation | Good resolution of major degradant | Co-elution of a minor degradant with the API |
| Base Degradation | Complete separation of all degradants | Good resolution |
| Oxidative Degradation | Tailing of the primary degradant peak | Sharp, symmetrical peaks for all degradants |
| Peak Purity (API) | Pass | Fail (due to co-elution in acid degradation) |
Table 2: Comparison of Linearity, Accuracy, and Precision Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Linearity (r²) | > 0.999 for all impurities | > 0.999 for all impurities |
| Accuracy (% Recovery) | 95-105% for all impurities | 98-102% for all impurities |
| Precision (RSD - Repeatability) | < 5.0% for all impurities | < 3.0% for all impurities |
| Precision (RSD - Intermediate) | < 8.0% for all impurities | < 5.0% for all impurities |
Table 3: Comparison of LOD, LOQ, and Robustness
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| LOD (µg/mL) | 0.05 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.06 |
| Robustness | Sensitive to changes in mobile phase pH | Robust to minor changes in all tested parameters |
Analysis of the Comparison:
While both methods demonstrate acceptable linearity, accuracy, and precision, Method B with the Phenyl-Hexyl column shows superior performance in several key areas. The isocratic elution and methanol-based mobile phase of Method B offer better peak shape and robustness. Furthermore, the lower LOD and LOQ of Method B indicate higher sensitivity, which is a significant advantage for impurity analysis. However, the critical failure of Method B in the acid degradation study, where a minor degradant co-elutes with the API, renders it unsuitable for its intended purpose without further optimization. This case study highlights the importance of thorough specificity testing and demonstrates that a method that excels in some parameters may fail in others.
Detailed Experimental Protocol: Accuracy Determination
The following is a detailed, step-by-step protocol for determining the accuracy of an RP-HPLC method for a specific impurity.
Objective: To determine the accuracy of the analytical method for the quantification of Impurity A in the drug substance.
Materials:
-
Drug substance
-
Impurity A reference standard
-
HPLC grade solvents (as per the method)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution of Impurity A:
-
Accurately weigh approximately 10 mg of Impurity A reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent. This is the Stock Solution.
-
-
Preparation of Spiked Samples:
-
Accurately weigh the drug substance into three separate volumetric flasks at the nominal concentration used for the related substances test.
-
Spike each flask with a known volume of the Impurity A Stock Solution to achieve concentrations corresponding to the LOQ, 100%, and 150% of the specification limit for Impurity A.
-
Prepare three replicate samples at each concentration level.
-
-
Analysis:
-
Analyze the spiked samples using the validated RP-HPLC method.
-
Also analyze a blank (diluent) and an unspiked sample to ensure there is no interference.
-
-
Calculation:
-
Calculate the amount of Impurity A recovered from each spiked sample.
-
Calculate the percentage recovery using the following formula:
-
-
Acceptance Criteria:
-
The mean percentage recovery at each concentration level should be within the range of 80-120%.
-
Conclusion: A Commitment to Scientific Excellence
The validation of an RP-HPLC method for the analysis of related chemical compounds is a multifaceted and scientifically rigorous process. It demands a deep understanding of the underlying chromatographic principles, a meticulous approach to experimental design, and an unwavering commitment to data integrity. By moving beyond a simple checklist mentality and embracing the "why" behind each validation parameter, you can develop and validate methods that are not only compliant with regulatory expectations but are also robust, reliable, and scientifically sound. This commitment to excellence is the bedrock upon which the safety and quality of pharmaceutical products are built.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmadigests.com [pharmadigests.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scilit.com [scilit.com]
- 15. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]
- 16. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
The Ascendance of Novel Butyrophenones: A Comparative Efficacy Analysis Against the Benchmark Haloperidol
For decades, haloperidol, a first-generation butyrophenone antipsychotic, has been a cornerstone in the management of psychotic disorders. Its potent antagonism of the dopamine D2 receptor has proven effective in mitigating the positive symptoms of schizophrenia.[1][2] However, this potent D2 blockade is a double-edged sword, often leading to debilitating extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia.[1][2][3][4] This has spurred the development of a new generation of butyrophenone derivatives and other antipsychotics designed to retain efficacy while minimizing these adverse effects. This guide provides an in-depth comparison of the efficacy of these novel agents against haloperidol, supported by preclinical and clinical data.
The Evolving Paradigm of Antipsychotic Action: Beyond Simple D2 Blockade
The therapeutic action of first-generation antipsychotics like haloperidol is primarily attributed to their high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] While effective for positive symptoms, this mechanism does not adequately address the negative and cognitive symptoms of schizophrenia and can disrupt normal motor function by affecting the nigrostriatal pathway.[3][4]
Modern antipsychotic drug development has shifted towards a multi-receptor approach, most notably incorporating antagonism of the serotonin 5-HT2A receptor.[5][6][7] The "dopamine-serotonin hypothesis" posits that 5-HT2A antagonism can modulate dopamine release in different brain regions, potentially enhancing efficacy for negative and cognitive symptoms while reducing the risk of EPS.[8] Novel butyrophenones and other new-generation antipsychotics are often characterized by a higher ratio of 5-HT2A to D2 receptor affinity.
Preclinical Efficacy: Insights from In Vitro and In Vivo Models
Preclinical studies are fundamental in characterizing the pharmacological profile and predicting the clinical efficacy and side-effect liability of new antipsychotic candidates. These studies typically involve in vitro receptor binding assays and in vivo behavioral models in animals.
Receptor Binding Affinity: A Window into Molecular Interactions
Receptor binding assays determine the affinity of a compound for various neurotransmitter receptors. This is typically expressed as the Ki value (inhibition constant), where a lower Ki indicates a higher binding affinity. The ratio of Ki values for 5-HT2A versus D2 receptors is a critical parameter for predicting an "atypical" antipsychotic profile.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Ratio |
| Haloperidol | ~1-2 | ~20-50 | ~20-25 |
| Lumateperone | 32 | 0.54 | 0.017 |
| Timiperone | - | - | Higher than haloperidol |
| Compound 13 | Moderate Affinity | High Affinity | - |
Data compiled from multiple sources. Specific values can vary between studies.[9][10][11]
Lumateperone, a newer agent, exhibits a significantly lower 5-HT2A/D2 Ki ratio compared to haloperidol, indicating a much stronger affinity for the serotonin receptor.[10] This profile is predictive of a lower propensity for EPS.[12][13] Similarly, the novel butyrophenone analog, Compound 13, shows a promising profile with moderate D2 and high D4 receptor affinity, alongside significant serotonin receptor interactions.[9] Timiperone has also demonstrated a higher affinity for both dopamine and serotonin receptors compared to haloperidol.[11]
Animal Behavioral Models: Predicting Clinical Response
Animal models are crucial for assessing the potential therapeutic efficacy and side effects of antipsychotic drugs before they are tested in humans.[14][15][16]
-
Conditioned Avoidance Response (CAR): This model is a classic predictor of antipsychotic efficacy. Antipsychotics selectively suppress the avoidance response without impairing the escape response.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in sensorimotor gating are observed in individuals with schizophrenia. PPI is a measure of this gating, and its disruption by dopamine agonists can be reversed by antipsychotic drugs.[16] This model has high predictive validity for clinical efficacy.[16]
-
Catalepsy Test: This test is used to predict the likelihood of a drug inducing Parkinson-like extrapyramidal side effects.[14][15] Haloperidol is known to induce significant catalepsy in rodents, while newer agents with atypical profiles generally show a much lower cataleptic potential. For instance, the novel butyrophenone "Compound 13" did not produce catalepsy at five times its effective dose (ED50) in preclinical models.[9]
Clinical Efficacy: Head-to-Head Comparisons in Human Trials
Ultimately, the true measure of a novel antipsychotic's efficacy lies in its performance in well-controlled clinical trials. The Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are the most commonly used instruments to assess changes in the severity of schizophrenic symptoms.[17]
Lumateperone: A Case Study in Novel Mechanisms
Lumateperone stands out due to its unique mechanism of action, acting as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[12][18][19] This dual action is thought to contribute to its antipsychotic effect while minimizing the risk of EPS.[12][13] Clinical trials have shown that lumateperone is effective in reducing both positive and negative symptoms of schizophrenia with a favorable side-effect profile, including minimal metabolic and cardiovascular risks.[12][13] One study highlighted that a 60 mg dose of lumateperone demonstrated significantly greater antipsychotic efficacy than a placebo based on PANSS scores.[10]
Timiperone: Superiority in a Double-Blind Study
A double-blind, multi-clinic study comparing timiperone to haloperidol in 206 patients with schizophrenia found timiperone to be significantly superior in the final global improvement rating and general usefulness rating.[11][20] Notably, timiperone was more effective than haloperidol in improving both positive symptoms like hallucinations and delusions, as well as negative symptoms such as deficiency of initiative and blunted affect, with no significant difference in the overall safety rating.[11][20]
Haloperidol's Enduring Role and the Rise of Second-Generation Antipsychotics
While novel butyrophenones show promise, it's also important to consider the broader landscape of second-generation antipsychotics (SGAs) that have been compared to haloperidol. In some acute care settings, haloperidol has demonstrated comparable or even superior efficacy to some SGAs in terms of rapid symptom control.[17][21] However, long-term studies often favor SGAs due to better tolerability and lower discontinuation rates.[22][23] Patients treated with haloperidol are more likely to discontinue treatment due to lack of efficacy or extrapyramidal side effects compared to those on SGAs like olanzapine and risperidone.[22][23]
Meta-analyses have shown that while SGAs as a class may not be significantly more effective than haloperidol for positive symptoms, some individual SGAs have demonstrated superiority in managing negative symptoms and improving cognitive function.[24][25] For example, a large-scale clinical trial found olanzapine to be statistically superior to haloperidol in improving global psychopathology and negative symptoms.[25]
| Clinical Outcome | Haloperidol | Novel Butyrophenones/SGAs |
| Positive Symptoms | Highly Effective | Generally as effective, some with superior profiles for specific symptoms |
| Negative Symptoms | Limited Efficacy | Often superior efficacy |
| Cognitive Symptoms | Limited Efficacy | Some show modest improvements |
| Extrapyramidal Symptoms (EPS) | High Incidence | Significantly lower incidence |
| Patient Adherence | Lower due to side effects | Generally higher |
The Critical Role of Dopamine D2 Receptor Occupancy
The therapeutic effects and side effects of antipsychotics are closely linked to the degree of D2 receptor occupancy in the brain. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies have been instrumental in elucidating this relationship.
It is generally accepted that a D2 receptor occupancy of 65-80% is required for antipsychotic efficacy.[26] Occupancy above this range, particularly above 78%, is strongly associated with an increased risk of EPS.[8][26] Haloperidol, at standard clinical doses, often leads to D2 receptor occupancy levels that exceed this therapeutic window, explaining its high incidence of motor side effects.[26][27]
In contrast, many atypical antipsychotics, including some novel butyrophenone derivatives, can achieve clinical efficacy at lower levels of D2 receptor occupancy.[19][27] For instance, lumateperone has been shown to achieve antipsychotic efficacy at a D2 receptor occupancy of around 39%.[18][19] This lower occupancy in the nigrostriatal pathway is a key factor in their improved side-effect profile.
Experimental Protocols in Antipsychotic Drug Evaluation
The following provides a generalized overview of the methodologies employed in the preclinical and clinical assessment of antipsychotic drugs.
In Vitro Receptor Binding Assay Protocol
-
Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat striatum for D2 receptors) is homogenized and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand that has a high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Competitive Binding: The incubation is carried out in the presence of varying concentrations of the unlabeled test compound (the novel butyrophenone or haloperidol).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Animal Behavioral Model: Prepulse Inhibition (PPI) Protocol
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: The test compound or vehicle is administered to the animals at a specified time before the test session. To model schizophrenia-like deficits, a dopamine agonist like apomorphine may be administered.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of the test compound to reverse the apomorphine-induced deficit in PPI is a measure of its potential antipsychotic efficacy.
Clinical Trial Protocol: Double-Blind, Randomized Controlled Trial (RCT)
-
Patient Recruitment: Patients meeting the diagnostic criteria for schizophrenia (e.g., according to the DSM-5) are recruited for the study.
-
Informed Consent: All participants provide informed consent after a thorough explanation of the study procedures, risks, and benefits.
-
Randomization: Patients are randomly assigned to receive either the novel butyrophenone, haloperidol, or a placebo in a double-blind manner (neither the patient nor the investigator knows which treatment is being administered).
-
Treatment Period: The treatment is administered for a predefined period, typically several weeks. Doses may be fixed or flexible.
-
Efficacy and Safety Assessments:
-
Efficacy: Standardized rating scales like the PANSS and BPRS are administered at baseline and at regular intervals throughout the study.
-
Safety and Tolerability: The incidence and severity of adverse events, including EPS (measured with scales like the Simpson-Angus Scale), are systematically monitored.
-
-
Data Analysis: Statistical methods are used to compare the changes in efficacy and safety measures between the treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathways of Haloperidol and Novel Antipsychotics
Caption: Simplified signaling pathways of haloperidol versus a novel butyrophenone.
Experimental Workflow for Antipsychotic Efficacy Testing
Caption: General workflow for the development and testing of novel antipsychotics.
Conclusion: A More Refined Approach to Treating Psychosis
The landscape of antipsychotic treatment is undergoing a significant transformation. While haloperidol remains a relevant therapeutic option, especially in acute settings, the development of novel butyrophenones and other second-generation antipsychotics represents a clear advancement. By moving beyond simple, potent D2 receptor blockade to a more nuanced, multi-receptor modulatory approach, these newer agents offer the promise of broader efficacy, particularly for the challenging negative and cognitive symptoms of schizophrenia, coupled with a much-improved side-effect profile. The continued exploration of novel chemical scaffolds and a deeper understanding of the complex neurobiology of psychosis will undoubtedly lead to even more refined and effective treatments in the future.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. Acute Extrapyramidal Side Effects from Smoked Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychdb.com [psychdb.com]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative effectiveness of second-generation antipsychotics and haloperidol in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative effectiveness of second-generation antipsychoticsand haloperidol in acute schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 22. Haloperidol versus second-generation antipsychotics in the long-term treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholars.mssm.edu [scholars.mssm.edu]
- 24. scielo.br [scielo.br]
- 25. psychiatrist.com [psychiatrist.com]
- 26. psychiatryonline.org [psychiatryonline.org]
- 27. Double-blind olanzapine vs. haloperidol D2 dopamine receptor blockade in schizophrenic patients: a baseline-endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Butyrophenone and Its Para-Substituted Analogs
Introduction
In the landscape of drug discovery and materials science, the butyrophenone scaffold is a cornerstone. Its derivatives form a major class of pharmaceuticals, particularly antipsychotic agents like Haloperidol.[1][2] The efficacy and properties of these molecules are critically dependent on the nature and position of substituents on the phenyl ring. Understanding the precise structure of these compounds is therefore not just an academic exercise, but a fundamental requirement for developing safe and effective chemical entities.
This guide provides an in-depth spectroscopic comparison of three key compounds: the parent molecule, Butyrophenone , and two of its para-substituted analogs, 4'-Chlorobutyrophenone and 4'-Methoxybutyrophenone . By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect how the electronic properties of a para-substituent—ranging from the electron-withdrawing chloro group to the electron-donating methoxy group—manifest in their respective spectra. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the observed spectral characteristics.
References
A Comparative Guide to the Cross-Reactivity of Butyrophenone Derivatives in Receptor Binding Assays
This guide provides an in-depth analysis of the receptor binding profiles of butyrophenone derivatives, a cornerstone class of antipsychotic agents. We will delve into the principles of receptor binding assays, present comparative experimental data for key compounds, and explore the structure-activity relationships that govern their pharmacological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of butyrophenone pharmacology and the methodologies used to characterize it.
Introduction: Beyond the Dopamine D₂ Receptor
The discovery of the butyrophenone class of antipsychotics, heralded by the synthesis of haloperidol, marked a significant milestone in the treatment of schizophrenia.[1] For decades, their therapeutic efficacy was primarily attributed to their potent antagonism of the dopamine D₂ receptor, a mechanism that remains central to their action.[2][3] However, the clinical profile of any drug is rarely the result of its interaction with a single target. Butyrophenones are no exception. Their interactions with a range of other neurotransmitter receptors—a phenomenon known as cross-reactivity—are critically important. These off-target interactions are responsible for both certain therapeutic benefits and a significant portion of the side-effect profile, including sedation, orthostatic hypotension, and extrapyramidal symptoms (EPS).[4][5]
Understanding this cross-reactivity is fundamental to modern psychopharmacology. It allows us to differentiate between "typical" antipsychotics like haloperidol, which are potent D₂ blockers, and "atypical" agents that exhibit a more complex receptor-binding profile, often characterized by a potent blockade of serotonin 5-HT₂A receptors alongside D₂ antagonism.[6][7] This guide will dissect these profiles using the gold-standard methodology of receptor binding assays.
The Cornerstone of Pharmacological Profiling: Receptor Binding Assays
To quantify the interaction between a drug and its target, radioligand binding assays are the established gold standard, prized for their robustness and sensitivity.[8][9] These assays allow for the precise determination of a drug's affinity for a receptor, which is a critical predictor of its potency.
The core principle involves a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind specifically to the receptor of interest.[10] By measuring the displacement of this radioligand by an unlabeled test compound (such as a butyrophenone derivative), we can determine the test compound's binding affinity.
Key Concepts:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required to inhibit 50% of the specific binding of the radioligand.
-
Kᵢ (Inhibition Constant): The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity, the IC₅₀ is converted to the Kᵢ using the Cheng-Prusoff equation. The Kᵢ represents the concentration of the competing ligand that would bind to half the receptors at equilibrium if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity. [11]
The following workflow illustrates the process of a competitive binding assay, the most common type used for determining the Kᵢ of unlabeled compounds.[8][12]
Comparative Receptor Binding Profiles of Butyrophenones
The therapeutic and side-effect profiles of butyrophenone derivatives are directly related to their binding affinities at various receptors. The table below summarizes the Kᵢ values for several prominent butyrophenones and the atypical antipsychotic risperidone for comparison. Data is compiled from multiple peer-reviewed studies.[3][13][14][15]
| Compound | Class | D₂ (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | α₁-Adrenergic (Kᵢ, nM) | H₁ (Kᵢ, nM) |
| Haloperidol | Typical Butyrophenone | 1.55 | 120 | 0.8 | 2,000 |
| Bromperidol | Typical Butyrophenone | ~1.0 | 45 | 1.8 | 28 |
| Trifluperidol | Typical Butyrophenone | ~0.5 | 33 | 1.2 | 34 |
| Spiperone | Typical Butyrophenone | ~0.1 | 1.3 | 2.5 | 13 |
| Risperidone | Atypical Antipsychotic | 3.13 | 0.16 | 0.8 | 2.23 |
Analysis of Binding Data:
-
Dopamine D₂ Receptor: As expected, all listed butyrophenones demonstrate high affinity (low nanomolar Kᵢ values) for the D₂ receptor. This potent antagonism is the defining characteristic of the class and the primary driver of their antipsychotic efficacy against positive symptoms like hallucinations and delusions.[3][16]
-
Serotonin 5-HT₂A Receptor: This is where significant divergence appears. Haloperidol has a much lower affinity for 5-HT₂A receptors compared to D₂ receptors. In contrast, risperidone shows a reversed profile, with exceptionally high affinity for 5-HT₂A receptors—over 20 times higher than for D₂ receptors.[11][13] This high 5-HT₂A/D₂ affinity ratio is a hallmark of many atypical antipsychotics and is thought to contribute to improved efficacy against negative symptoms and a lower risk of EPS.[4][6] Spiperone is an interesting case, showing high affinity for both receptors.
-
α₁-Adrenergic Receptor: Most of the compounds show high affinity for α₁-adrenergic receptors. Blockade of these receptors is associated with side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5]
-
Histamine H₁ Receptor: Affinity for the H₁ receptor varies. Risperidone, bromperidol, and trifluperidol have high affinity, which is strongly correlated with sedative side effects and potential weight gain.[5] Haloperidol's very low affinity for this receptor explains its less sedating profile.[3]
Causality in Chemistry: Structure-Activity Relationships (SAR)
The distinct receptor binding profiles observed are not random; they are dictated by the specific chemical structures of the molecules. The generalized butyrophenone scaffold allows for modifications at several key positions, each influencing receptor affinity.[16][17]
Key SAR Insights:
-
Aromatic Fluoro Group: A fluorine atom at the para-position of the phenyl ring is a near-ubiquitous feature that significantly enhances antipsychotic potency.[16][17]
-
Carbonyl Group: A carbonyl (C=O) group in the linker is optimal for activity, though other functional groups can be tolerated.[17]
-
Propyl Chain: The three-carbon (propyl) chain separating the fluorophenyl ring from the piperidine nitrogen is the optimal length. Shortening or lengthening this chain decreases activity.[17]
-
Piperidine Ring and 4-Aryl Moiety: The 4-arylpiperidino moiety is considered a key pharmacophore that mimics a portion of the dopamine molecule, promoting high-affinity binding to D₂ receptors.[17] The nature of this second aromatic system (Ar') is the primary determinant of the drug's broader cross-reactivity profile.
Experimental Protocol: A Self-Validating System for D₂ Receptor Binding
This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Kᵢ of a test compound at the human dopamine D₂ receptor. Each step is designed to ensure accuracy and reproducibility.
Objective: To determine the binding affinity (Kᵢ) of a novel butyrophenone derivative for the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D₂L receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Control: (+)-Butaclamol or unlabeled haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[18]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[18]
-
Instrumentation: Liquid scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test butyrophenone derivative in assay buffer, covering a wide concentration range (e.g., 0.01 nM to 10,000 nM).
-
Prepare a solution of the radioligand [³H]Spiperone in assay buffer at a final concentration close to its Kₑ value (typically ~0.5 nM).[19]
-
Prepare a high-concentration solution of the non-specific control agent (e.g., 10 µM (+)-butaclamol) for determining non-specific binding.[18]
-
-
Assay Incubation:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]Spiperone solution, and 100 µL of the D₂ receptor membrane preparation.
-
Non-specific Binding Wells: Add 50 µL non-specific control solution, 50 µL [³H]Spiperone solution, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of the respective test compound dilution, 50 µL [³H]Spiperone solution, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[19]
-
-
Separation and Quantification:
-
Causality Check: The use of PEI to pre-treat the filters is crucial. PEI is a cationic polymer that reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers, thereby increasing the signal-to-noise ratio.[18]
-
Terminate the incubation by rapidly filtering the contents of each well through the PEI-treated glass fiber filter mat using a cell harvester.
-
Wash the filters immediately with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each triplicate set.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in presence of test compound - Non-specific CPM) / (Specific Binding)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[19]
-
Conclusion
Receptor binding assays provide an indispensable framework for understanding the pharmacology of butyrophenone derivatives. The data clearly demonstrates that while high-affinity D₂ receptor antagonism is their unifying feature, their cross-reactivity profiles are highly variable and are dictated by subtle changes in their chemical structures. This variability in binding to serotonergic, adrenergic, and histaminergic receptors is the key determinant of their clinical differentiation, influencing both therapeutic scope and the burden of side effects. A thorough characterization of a compound's receptor binding profile is, therefore, a foundational step in the development of safer and more effective antipsychotic agents.
References
- 1. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatrist.com [psychiatrist.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. benchchem.com [benchchem.com]
- 19. cdn-links.lww.com [cdn-links.lww.com]
Decoding the Butyrophenones: A Comparative Guide to Structure-Activity Relationships in Antipsychotic Drug Design
Introduction: The Rise of a New Antipsychotic Class
The butyrophenones represent a significant class of "typical" antipsychotic agents, developed as a therapeutic alternative to the phenothiazines.[1] Their discovery, spearheaded by the work of Paul Janssen, marked a pivotal moment in psychopharmacology. Haloperidol, introduced in 1958, remains one of the most frequently prescribed medications in this class, valued for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]
The primary mechanism of action for butyrophenones is the antagonism of dopamine D2 receptors in the central nervous system.[4][5][6] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key hypothesis for the manifestation of psychotic symptoms. By blocking these D2 receptors, butyrophenones reduce this excessive dopaminergic activity, helping to restore a more stable mental state.[4] The antipsychotic potency of these compounds correlates closely with their affinity for the D2 receptor.[5][6] While this D2 antagonism is central, many butyrophenones also interact with other receptors, including serotonin (5-HT2), alpha-adrenergic, and NMDA receptors, which contributes to their broader pharmacological profile and side effects.[4][7][8]
This guide provides a detailed literature review of the structure-activity relationships (SAR) of butyrophenones. We will dissect the butyrophenone scaffold to understand how specific structural modifications influence receptor affinity, antipsychotic potency, and the emergence of side effects. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to design novel antipsychotics with improved efficacy and safety profiles.
The Butyrophenone Pharmacophore: A Structural Dissection
The quintessential butyrophenone structure can be broken down into several key components. Understanding the role of each is critical to appreciating the nuanced SAR of this drug class.
Caption: General Pharmacophore of Butyrophenones
The Aromatic System (Ar): The Importance of Fluorine
A consistent feature for high antipsychotic activity is an aromatic system, typically a phenyl ring, substituted at the para-position with a fluorine atom.[1][9] This p-fluoro substitution significantly enhances the potency of butyrophenones.
-
Causality: The high electronegativity of the fluorine atom is thought to play a crucial role in the binding interaction with the D2 receptor, potentially through favorable electrostatic interactions or by influencing the overall electronic properties of the molecule.
The Carbonyl Group (X): An Optimal Linker
The butyrophenone scaffold contains a ketone (C=O) group. While some activity is retained when this group is reduced to a hydroxyl (C(H)OH), the carbonyl is considered optimal for antipsychotic activity.[1][9]
-
Experimental Insight: The presence of the polar carbonyl group can participate in hydrogen bonding within the receptor's binding pocket, anchoring the ligand and contributing to its high affinity.
The Propyl Chain (n=3): The Ideal Spacer
The length of the alkyl chain connecting the carbonyl group to the tertiary amine is critical. A three-carbon (propyl) chain provides the optimal distance and conformation for effective receptor binding.[1][9]
-
Structure-Activity Relationship: Both shortening and lengthening this chain leads to a decrease in antipsychotic activity, highlighting the precise spatial requirements of the D2 receptor binding site.[1]
The Tertiary Amine (N): A Prerequisite for Activity
An aliphatic tertiary amino nitrogen is an essential feature. The highest activity is observed when this nitrogen is incorporated into a cyclic structure, most commonly a piperidine ring.[1][9]
-
Mechanism: The basicity of this nitrogen allows it to form a crucial salt bridge with an acidic residue, such as Aspartate 114, which is highly conserved in the binding pocket of aminergic receptors like the D2 receptor.[10] This ionic interaction is a primary anchor for the drug molecule.
The N-Substituent (Ar'): Tuning Potency and Selectivity
The substituent attached to the nitrogen atom of the piperidine ring is a major determinant of a compound's potency and receptor selectivity profile. This is the most varied part of the butyrophenone structure.
-
Haloperidol: Features a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. The combination of the chlorophenyl and hydroxyl groups contributes to its high D2 receptor affinity.
-
Spiperone: Contains a triazaspiro ring system, which also engages in hydrophobic contacts within the receptor and maintains the critical salt bridge with Asp114.[10]
-
Impact on Side Effects: Modifications at this position can also influence affinity for other receptors. For instance, some butyrophenones show considerable affinity for α1-adrenoceptors, which can lead to cardiovascular side effects like hypotension.[7] Designing analogs with lower affinity for these off-target receptors is a key goal in modern drug development.[11]
Comparative Receptor Binding Profiles
The therapeutic effects and side-effect profiles of butyrophenones are directly related to their binding affinities at various neurotransmitter receptors. High affinity for the D2 receptor is linked to antipsychotic efficacy, while affinity for other receptors (e.g., 5-HT2A, H1, α1-adrenergic) can modulate the therapeutic effect or introduce side effects.[12]
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | Key Structural Features |
| Haloperidol | ~1.2 | ~4.5 | ~12 | 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Spiperone | ~0.05 | ~1.1 | ~100 | Triazaspiro[4.5]decan-4-one moiety |
| Droperidol | ~1.5 | ~1.8 | ~1.5 | Benzimidazolinone moiety |
| Benperidol | ~0.1 | ~3.0 | ~10 | Benzimidazolinone moiety |
Note: Ki values are approximate and can vary between different studies and assay conditions. Data synthesized from multiple sources.
Analysis:
-
Spiperone and Benperidol show exceptionally high affinity for the D2 receptor, making them very potent antipsychotics.
-
Droperidol exhibits high affinity for both D2 and α1 receptors, which explains its potent antiemetic and sedative properties but also its potential for causing hypotension.
-
The structural differences in the N-substituent directly translate to these varied binding profiles, allowing for the fine-tuning of pharmacological effects.
Experimental Protocols for Characterizing Butyrophenones
The determination of structure-activity relationships relies on robust and validated experimental methodologies.
In Vitro: Radioligand Binding Assays
This is the primary method for determining the affinity of a compound for a specific receptor.
Protocol: D2 Receptor Binding Assay
-
Preparation of Membranes: A brain region rich in D2 receptors (e.g., striatum) is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended.[13]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., ³H-spiperone) and various concentrations of the test compound (the butyrophenone analog).[13][14]
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).
Caption: Workflow for a Radioligand Binding Assay.
Trustworthiness: The inclusion of a "non-specific binding" control, determined in the presence of a high concentration of an unlabeled D2 antagonist, is crucial to ensure that the measured binding is specific to the D2 receptor.[13]
In Vivo: Animal Models of Antipsychotic Activity
In vivo models are essential to confirm that in vitro receptor affinity translates to a functional effect in a living system.
Model: Amphetamine-Induced Hyperlocomotion
-
Rationale: Dopamine agonists like amphetamine induce stereotyped behaviors and hyperactivity in rodents, which is considered a model for the positive symptoms of psychosis.[15] Antipsychotic drugs can block this effect.
-
Procedure:
-
Rodents are divided into control and test groups.
-
The test group is pre-treated with the butyrophenone analog. The control group receives a vehicle.
-
All animals are subsequently administered d-amphetamine.[13]
-
Locomotor activity (e.g., distance traveled, rearing) is measured in an open-field arena.
-
-
Endpoint: A successful antipsychotic candidate will significantly reduce the hyperactivity induced by amphetamine compared to the control group.
Structure-Toxicity Relationships: The Challenge of Side Effects
A major focus of butyrophenone SAR studies is to minimize adverse effects, particularly extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.[5]
-
High D2 Occupancy and EPS: High affinity and tight binding to D2 receptors are strongly correlated with a higher incidence of EPS.[12][16]
-
Metabolism and Neurotoxicity: Some research has explored the metabolic transformation of butyrophenones into potentially neurotoxic MPP+-like species, which could contribute to long-term side effects.[11] Designing analogs that avoid these metabolic pathways is a key strategy to improve safety. For example, modifying the piperidine ring to a homopiperidine can retain D2 affinity while preventing the formation of these toxic metabolites.[11]
Conclusion and Future Directions
The structure-activity relationships of butyrophenones are well-established, providing a clear blueprint for the design of potent D2 receptor antagonists. The core pharmacophore requires a p-fluorophenyl group, a three-carbon chain, a carbonyl function, and a cyclic tertiary amine. The greatest opportunity for innovation and optimization lies in the modification of the N-substituent on the piperidine ring.
Future research will continue to focus on:
-
Receptor Subtype Selectivity: Designing ligands that can differentiate between D2, D3, and D4 receptor subtypes to potentially isolate therapeutic effects from side effects.[11]
-
Multi-Target Ligands: Creating compounds with a balanced affinity for both D2 and 5-HT2A receptors, mimicking the profile of "atypical" antipsychotics to better address negative symptoms and reduce EPS.[3]
-
Improving Safety Profiles: Systematically modifying the butyrophenone scaffold to reduce affinity for off-target receptors (e.g., α1-adrenergic, muscarinic) and to block metabolic pathways that lead to toxic byproducts.
By leveraging this deep understanding of SAR, the scientific community can continue to refine this important class of drugs, aiming for the next generation of antipsychotics with superior efficacy and a more benign side-effect profile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloperidol - Wikipedia [en.wikipedia.org]
- 13. vbspu.ac.in [vbspu.ac.in]
- 14. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Researcher's Guide to the Synthesis of 4-Chloro-4'-methoxybutyrophenone: A Comparative Analysis of Synthetic Routes
Introduction
4-Chloro-4'-methoxybutyrophenone is a key pharmaceutical intermediate, most notably in the synthesis of Bupropion, an antidepressant and smoking cessation aid. Its molecular structure, featuring a substituted aromatic ketone with a reactive alkyl chloride, makes it a versatile building block. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to guide your selection of the most appropriate method for your research or production needs. We will benchmark the traditional Friedel-Crafts acylation against a greener, catalytic alternative, providing the necessary data to make an informed, science-backed decision.
Benchmark Synthesis: The Classic Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of aromatic chemistry and the most common method for synthesizing aryl ketones.[1][2][3] This electrophilic aromatic substitution reaction is widely used for its reliability and the use of readily available starting materials.[4]
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion.[2] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[2]
The electron-rich anisole (methoxybenzene) then acts as a nucleophile, attacking the acylium ion.[5] The methoxy group is an ortho-, para-directing activator due to its ability to donate electron density into the aromatic ring through resonance.[6] This directs the substitution primarily to the para position, minimizing the formation of the ortho isomer due to steric hindrance. A final deprotonation step restores aromaticity, yielding the desired this compound.[2]
A critical consideration is the stoichiometry of the Lewis acid. More than one equivalent of AlCl₃ is required because the catalyst complexes with the carbonyl oxygen of the product, rendering it inactive.[2][4] This is a significant drawback, leading to large amounts of acidic waste during aqueous workup.
Experimental Protocol: Classic Friedel-Crafts Acylation
This protocol is a representative example based on established chemical principles.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.[7] Ensure all glassware is meticulously dried to prevent deactivation of the moisture-sensitive AlCl₃.[7]
-
Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). Cool the slurry to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ slurry via the dropping funnel, maintaining the temperature below 10 °C.
-
Anisole Addition: To this mixture, add anisole (1.0 equivalent) dropwise over 30-60 minutes, again ensuring the temperature remains controlled.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 5% NaOH solution and brine.[6] Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Process Visualization: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Alternative Route: Zeolite-Catalyzed Acylation
In the pursuit of greener and more sustainable chemical processes, heterogeneous catalysis using zeolites has emerged as a powerful alternative to traditional Lewis acids.[8][9] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, possessing Brønsted and Lewis acid sites that can effectively catalyze Friedel-Crafts reactions.[10]
Mechanism and Rationale
This approach replaces the stoichiometric AlCl₃ with a catalytic amount of a solid acid catalyst, such as H-ZSM-5 or Mordenite zeolite.[10] The acylation of anisole is believed to occur within the pores of the zeolite. The reaction can proceed with an acylating agent like 4-chlorobutyryl chloride or, in some cases, directly with 4-chlorobutanoic acid, which is a greener alternative to the acid chloride.
The key advantages of this route are:
-
Catalytic Nature: Only a small amount of the zeolite is needed, which can often be recovered and reused, drastically reducing waste.[10]
-
Reduced Waste: The process avoids the large volumes of acidic waste generated from quenching stoichiometric AlCl₃.
-
Shape Selectivity: The defined pore structure of the zeolite can enhance selectivity for the para-isomer, as the bulkier ortho-substituted transition state is sterically disfavored within the confined space of the zeolite channels.[10]
-
Simplified Workup: The solid catalyst is easily removed by simple filtration, streamlining the purification process.
Experimental Protocol: Zeolite-Catalyzed Acylation
This protocol is a representative example based on modern catalytic methods.
-
Catalyst Activation: Activate the mordenite zeolite catalyst (e.g., SiO₂/Al₂O₃ ratio of 110) by heating at a high temperature (e.g., 500 °C) under a stream of dry air or nitrogen for several hours to remove adsorbed water.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: Charge the flask with anisole (1.0 equivalent), the activated zeolite catalyst (e.g., 10% w/w relative to anisole), and an appropriate high-boiling solvent (e.g., nitrobenzene or sulfolane).
-
Acylating Agent Addition: Add 4-chlorobutyryl chloride (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 140-160 °C) and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can be washed with a solvent, dried, and reactivated for future use.
-
Workup and Isolation: The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine to remove any unreacted acid and impurities.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by recrystallization or column chromatography as described for the classic route.
Process Visualization: Zeolite-Catalyzed Workflow
Caption: Workflow for Zeolite-Catalyzed Synthesis.
Comparative Analysis: Head-to-Head Data
The choice of synthetic route often comes down to a trade-off between various factors. The table below summarizes the key performance indicators for the two discussed methodologies.
| Parameter | Benchmark: Friedel-Crafts Acylation | Alternative: Zeolite-Catalyzed Acylation |
| Catalyst | Aluminum Chloride (AlCl₃) | Mordenite or ZSM-5 Zeolite |
| Catalyst Stoichiometry | Stoichiometric (>1 equivalent) | Catalytic (~0.1 equivalent) |
| Typical Yield | 75-90% | 80-95% |
| Reaction Temperature | 0 °C to Room Temperature | 140-160 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Key Solvents | Dichloromethane, Carbon Disulfide | Nitrobenzene, Sulfolane (or solvent-free) |
| Workup Complexity | High (Aqueous quench of AlCl₃) | Low (Simple filtration) |
| Catalyst Reusability | No | Yes, after reactivation |
| EHS Concerns | Corrosive AlCl₃, large acidic waste stream, use of chlorinated solvents. | Use of high-boiling solvents (can be toxic), high energy input. |
| Scalability | Well-established but problematic due to waste. | Favorable due to catalyst reuse and simple workup. |
Discussion & Recommendations
As a Senior Application Scientist, my recommendation depends entirely on the context of the synthesis.
For small-scale laboratory synthesis and rapid proof-of-concept, the classic Friedel-Crafts acylation remains a viable and well-understood option. It is procedurally straightforward for chemists familiar with standard organic techniques and does not require specialized high-temperature equipment. However, the significant drawbacks related to waste disposal and the use of stoichiometric, moisture-sensitive reagents must be carefully managed.
For process development, scale-up, and applications where green chemistry principles are a priority, the zeolite-catalyzed route offers compelling advantages. The ability to recover and reuse the catalyst drastically improves the process mass intensity (PMI) and reduces costs at scale.[9] The simplified workup procedure—a mere filtration—is a significant operational benefit, saving time and resources. While the higher reaction temperatures require more energy input, the overall environmental footprint is considerably smaller due to the elimination of the hydrolytic quench of AlCl₃. The potential for enhanced para-selectivity is an additional benefit that can simplify purification and improve overall yield.
Conclusion
The synthesis of this compound offers a clear case study in the evolution of chemical methodology. While the traditional Friedel-Crafts acylation is a reliable workhorse of organic synthesis, its environmental and stoichiometric limitations are significant. Modern catalytic approaches, particularly using heterogeneous catalysts like zeolites, present a more sustainable and scalable path forward. By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers and drug development professionals can select the optimal strategy that aligns with their goals for efficiency, safety, and environmental responsibility.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
Safety Operating Guide
Mastering the Safe Handling of 4-Chloro-4'-methoxybutyrophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. 4-Chloro-4'-methoxybutyrophenone, a key intermediate in pharmaceutical synthesis, requires meticulous handling due to its specific chemical properties. This guide moves beyond generic safety protocols to provide an in-depth, procedural framework for its safe use, from initial handling to final disposal, ensuring both scientific accuracy and personnel safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified with the following GHS hazard statements:
These classifications are not mere labels; they dictate the necessary precautions. Skin contact can lead to localized inflammation, while eye contact can cause significant damage. Inhalation of the powder can irritate the respiratory tract, leading to discomfort and potential complications. Therefore, every procedural step that follows is designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is based on a careful evaluation of the chemical's properties and the potential for exposure.
Eye and Face Protection
Given the serious eye irritation hazard, standard safety glasses are insufficient.
-
Recommendation: Wear chemical splash goggles that provide a complete seal around the eyes.[3] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a full face shield should be worn in addition to goggles.[4]
Skin and Body Protection
To prevent skin irritation, comprehensive body protection is essential.
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: The choice of glove material is critical. While nitrile gloves are a common choice in laboratories, it's important to understand their limitations with respect to specific chemicals. For halogenated aromatic compounds and ketones, nitrile gloves may offer only short-term splash protection.[5][6]
-
Recommended Practice: Double-gloving with two pairs of nitrile gloves is a prudent measure for incidental contact.[4] For extended contact or immersion, butyl rubber gloves are recommended due to their higher resistance to ketones and halogenated hydrocarbons.[5][7] Always inspect gloves for any signs of degradation or perforation before and during use.
-
Respiratory Protection
Since this compound is a powder that can cause respiratory irritation, appropriate respiratory protection is necessary, especially when handling the solid form outside of a certified chemical fume hood.
-
Recommendation: For weighing and handling the powder, a NIOSH-approved respirator equipped with an organic vapor (OV) cartridge is recommended.[2][8][9] The NIOSH color-coding system designates a black label for organic vapor cartridges.[2][9] If there is a risk of generating fine dust, a P100 particulate filter should be used in conjunction with the OV cartridge.[8]
The following diagram illustrates the decision-making process for selecting the appropriate PPE:
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the experiment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles.
-
Pre-weighing Checks: Before weighing, ensure that all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, weigh boats, etc.) to minimize movement and potential for spills.
-
Weighing: Use a tared weigh boat. Handle the container of this compound with care, avoiding any sudden movements that could generate dust. Close the container immediately after weighing.
In-Solution Handling
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: All reactions involving this compound should be carried out in a chemical fume hood. Ensure that the reaction vessel is appropriately sized and that there is adequate headspace.
Post-Procedure Decontamination
-
Surface Cleaning: After handling, decontaminate all surfaces and equipment. A thorough wipe-down with a suitable solvent (such as acetone or ethanol), followed by soap and water, is recommended.[10] All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent in the fume hood, with the rinsate collected as halogenated organic waste.[1] Following the initial rinse, glassware can be washed using standard laboratory procedures.
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Dedicated Waste Container: A dedicated, clearly labeled waste container for "Halogenated Organic Waste" must be used.[1][11][12] This is crucial as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[11]
-
Types of Waste:
-
Solid Waste: Unused or expired this compound, contaminated weigh boats, gloves, and paper towels should be placed in a sealed, labeled bag and then into the solid halogenated waste container.
-
Liquid Waste: All solutions containing this compound and the initial solvent rinses from cleaning glassware must be collected in the liquid halogenated waste container.[1]
-
Disposal Procedure
-
Container Management: Keep the halogenated waste container closed at all times, except when adding waste.[11] Do not overfill the container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (Irritant).[1]
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous waste. This is typically handled by the Environmental Health and Safety (EHS) department.
The following diagram outlines the waste disposal workflow:
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][13][14] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][13][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Vapors: If the spill involves a solution, and it is safe to do so, increase ventilation to the area.
-
Containment and Cleanup: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the spilled chemical.
-
Collection: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area as described in the "Post-Procedure Decontamination" section.
By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. 3m.com [3m.com]
- 3. en.hesperian.org [en.hesperian.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. scribd.com [scribd.com]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
